molecular formula C9H9ClN2O2 B1520971 5-Amino-1-benzofuran-2-carboxamide hydrochloride CAS No. 1171762-91-6

5-Amino-1-benzofuran-2-carboxamide hydrochloride

Cat. No.: B1520971
CAS No.: 1171762-91-6
M. Wt: 212.63 g/mol
InChI Key: SXRGTYCCGIMOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-benzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-1-benzofuran-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-benzofuran-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-benzofuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRGTYCCGIMOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171762-91-6
Record name 5-Aminobenzofuran-2-carboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171762916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-AMINOBENZOFURAN-2-CARBOXAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6GUU2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Structural Elucidation of 5-Amino-1-benzofuran-2-carboxamide hydrochloride: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous structural confirmation of active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comprehensive technical framework for the characterization of 5-Amino-1-benzofuran-2-carboxamide hydrochloride, a heterocyclic compound of interest. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting not just the methodology but the scientific rationale behind experimental design and data interpretation. This document is intended to serve as a field-proven guide for researchers, ensuring analytical protocols are robust, self-validating, and grounded in authoritative principles.

Introduction: The Imperative for Unambiguous Characterization

5-Amino-1-benzofuran-2-carboxamide is a molecule built upon the benzofuran scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1] The addition of primary amine and carboxamide functional groups at the C5 and C2 positions, respectively, introduces sites for hydrogen bonding and potential biological interactions, making its derivatives compelling targets for research.

The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds. However, its presence necessitates specific considerations during analytical characterization. Accurate structural elucidation is non-negotiable; it ensures compound identity, informs structure-activity relationship (SAR) studies, and is a prerequisite for any further development. This guide employs the two most powerful techniques in the organic chemist's arsenal—NMR and Mass Spectrometry—to create a complete and verifiable profile of the title compound.

Molecular Structure:

Chemical structure of 5-Amino-1-benzofuran-2-carboxamide hydrochloride with atom numbering for NMR assignments.

Figure 1. Chemical structure of 5-Amino-1-benzofuran-2-carboxamide hydrochloride with conventional numbering for spectroscopic assignment.

Core Properties:

  • Molecular Formula: C₉H₈N₂O₂ · HCl[2]

  • Molecular Weight: 213.62 g/mol (Hydrochloride Salt)[2]

  • Monoisotopic Mass (Free Base): 192.0586 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the chemical environment of each proton and carbon atom. The resulting data reveals connectivity, the nature of functional groups, and the number of unique atoms, effectively creating a high-resolution map of the molecule.

The "Why": Experimental Design & Rationale

Protocol Trustworthiness: A robust NMR protocol is self-validating. The choice of solvent, experiment type, and acquisition parameters are all made to maximize data quality and ensure unambiguous interpretation.

  • Solvent Selection: The hydrochloride salt form dictates the choice of a polar, aprotic deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal candidate for several reasons:

    • Excellent Solubilizing Power: It readily dissolves polar organic salts.

    • High Boiling Point: Ensures sample stability during longer experiments.

    • Aprotic Nature: Unlike D₂O, it does not engage in rapid proton exchange with the amide (-CONH₂) or the ammonium (-NH₃⁺) protons, allowing for their direct observation.[3] This is critical for complete structural confirmation. The residual proton signal for DMSO-d₆ appears around δ 2.50 ppm, and the carbon signal is at δ 39.5 ppm, providing convenient internal references.[4]

  • Experiment Suite: A combination of 1D and 2D experiments is essential for irrefutable assignments.

    • ¹H NMR: Quantifies protons and reveals their immediate electronic environment and neighboring protons through chemical shift and spin-spin coupling.

    • ¹³C NMR: Identifies all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR.

    • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, definitively linking adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (¹H-¹³C one-bond correlation), providing a powerful tool for assigning the carbon skeleton.

Detailed Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 5-Amino-1-benzofuran-2-carboxamide hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 12 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[5]

  • ¹³C NMR Acquisition:

    • Acquire data using proton decoupling to produce a spectrum with singlets for each carbon.

    • Use a spectral width of ~200 ppm.

    • A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY & HSQC):

    • Acquire using standard pulse programs available on the spectrometer software.

    • Optimize spectral widths in both dimensions to encompass all relevant signals. These experiments are crucial for resolving ambiguities in complex spectra.[6]

Predicted Spectral Data & Interpretation

The following tables summarize the predicted NMR data. These predictions are based on established chemical shift principles for aromatic and heterocyclic systems.[7][8]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Expected Correlations
H7~7.5 - 7.7dJ = 8.5 - 9.0 (ortho)1HOrtho-coupled to H6. Will show a COSY cross-peak with H6.
H3~7.4 - 7.6s-1HFuran proton adjacent to the carboxamide group. No adjacent protons to couple with.
H6~7.2 - 7.4ddJ = 8.5 - 9.0 (ortho), 2.0 - 2.5 (meta)1HCoupled to both H7 (ortho) and H4 (meta). Will show COSY cross-peaks with H7 and H4.
H4~7.1 - 7.3dJ = 2.0 - 2.5 (meta)1HMeta-coupled to H6. Will show a COSY cross-peak with H6.
-CONH₂~8.0 & ~7.6br s, br s-2HTwo distinct, broad signals for the diastereotopic amide protons.
-NH₃⁺~9.0 - 10.0br s-3HBroad signal due to proton exchange and quadrupolar broadening from ¹⁴N. Shifted significantly downfield due to protonation.

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale & Expected HSQC Correlation
C=O (Amide)~160 - 165Quaternary carbon, no HSQC cross-peak. Most downfield signal.
C7a~155 - 158Quaternary carbon, part of the benzene ring fused to the furan oxygen.
C2~145 - 150Quaternary carbon of the furan ring, attached to the carboxamide.
C5~140 - 145Quaternary carbon attached to the ammonium group.
C3a~125 - 130Quaternary carbon at the furan-benzene ring fusion.
C7~120 - 125HSQC correlation with H7.
C4~115 - 120HSQC correlation with H4.
C6~110 - 115HSQC correlation with H6.
C3~105 - 110HSQC correlation with H3.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a compound. It serves as an orthogonal technique to NMR, providing complementary and confirmatory evidence of the compound's identity.

The "Why": Experimental Design & Rationale

Protocol Trustworthiness: The choice of ionization technique and analyzer is paramount for obtaining meaningful data for a polar salt.

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[9] For 5-Amino-1-benzofuran-2-carboxamide hydrochloride, which is already protonated at the amino group in solution, ESI in positive ion mode is ideal. It will detect the cationic form of the free base, [M+H]⁺.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is highly recommended. These instruments provide High-Resolution Mass Spectrometry (HRMS) data, measuring the mass-to-charge ratio (m/z) to four or more decimal places.[10] This level of precision allows for the unambiguous determination of the elemental formula, a powerful tool for confirming the identity of a novel compound.[11]

Detailed Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. The solvent should be compatible with ESI.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a TOF or Orbitrap mass analyzer.

  • Infusion: The sample can be directly infused into the mass spectrometer to obtain the mass spectrum.

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.[12]

Predicted Spectral Data & Interpretation
  • Primary Ion: The instrument will detect the protonated free base (M = C₉H₈N₂O₂). The expected ion is [M+H]⁺ .

  • HRMS Data: The calculated exact mass for the [M+H]⁺ ion (C₉H₉N₂O₂⁺) is 193.0664 . Observing a peak at this m/z value within a narrow tolerance (e.g., ± 5 ppm) provides very strong evidence for the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

IonCalculated Exact m/zElemental Formula
[M+H]⁺193.0664C₉H₉N₂O₂
[M+Na]⁺215.0483C₉H₈N₂O₂Na
  • MS/MS Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. Key predicted fragments from the precursor ion at m/z 193.07 are shown below.

Table 4: Predicted MS/MS Fragments of [M+H]⁺ (m/z 193.07)

Fragment m/zProposed LossFragment Structure
176.06Loss of NH₃Protonated 5-Amino-1-benzofuran-2-carbonitrile
148.05Loss of -CONH₂5-Aminobenzofuran cation
120.04Loss of -CONH₂ and COSubsequent loss of carbon monoxide

Integrated Analytical Workflow

The synergy between NMR and MS provides a validation system where the results of one technique confirm the other. The workflow below illustrates a logical and efficient process for complete characterization.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis Prep Weigh 5-10 mg of 5-Amino-1-benzofuran-2-carboxamide HCl NMR_Solv Dissolve in DMSO-d6 Prep->NMR_Solv MS_Solv Dissolve in MeOH / H2O Prep->MS_Solv NMR_Acq Acquire Spectra: 1H, 13C, COSY, HSQC NMR_Solv->NMR_Acq NMR_Data Assign Structure: Chemical Shifts, Couplings, Correlations NMR_Acq->NMR_Data Final Structure Confirmed NMR_Data->Final MS_Acq Acquire Spectra: HRMS (ESI+), MS/MS MS_Solv->MS_Acq MS_Data Confirm Formula & Fragments: Exact Mass, Fragmentation Pattern MS_Acq->MS_Data MS_Data->Final

Sources

"mechanism of action of 5-Amino-1-benzofuran-2-carboxamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Amino-1-benzofuran-2-carboxamide hydrochloride

Abstract

The benzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, both natural and synthetic.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides a comprehensive framework for the systematic investigation of the mechanism of action (MoA) of a novel derivative, 5-Amino-1-benzofuran-2-carboxamide hydrochloride. In the absence of established data for this specific molecule, this document serves as an expert-led roadmap for researchers and drug development professionals. It outlines a logical, multi-tiered experimental strategy, from initial phenotypic screening to definitive target identification and in vivo validation, ensuring a self-validating and scientifically rigorous approach to understanding its molecular basis of action.

Introduction: The Scientific Rationale

The benzofuran core is a cornerstone in medicinal chemistry, with derivatives like amiodarone (an antiarrhythmic) and vilazodone (an antidepressant) being established pharmaceuticals.[1] The carboxamide moiety at the 2-position and the amino group at the 5-position of the benzofuran ring in our subject compound are of particular interest. The amino group, for instance, is known to be crucial for the antiarrhythmic activity of some benzofurans and can significantly contribute to the antimicrobial properties of related compounds.[4]

Notably, certain benzofuran-2-carboxamide derivatives have been designed as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a critical mediator of cellular adaptation to low oxygen environments and a high-value target in oncology.[3][5] HIF-1 is a key player in the progression of p53-independent malignant tumors.[5] This precedent provides a compelling, albeit hypothetical, starting point for our investigation.

This guide, therefore, is structured to first broadly assess the compound's biological footprint and then progressively narrow the focus to identify its precise molecular target and delineate the subsequent signaling cascade.

Phase I: Initial Profiling and Hypothesis Generation

The initial phase is designed to cast a wide net, identifying the compound's general biological activity and informing the direction of more focused subsequent investigations.

Cytotoxicity and Phenotypic Screening

A foundational understanding of a compound's effect on cell viability is paramount. We will begin by assessing cytotoxicity across a panel of cancer cell lines with varying genetic backgrounds (e.g., p53-wildtype, p53-mutant, and p53-null) to probe for any p53-independent activity.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cancer cell lines (e.g., HCT116, HT-29, PC-3, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 5-Amino-1-benzofuran-2-carboxamide hydrochloride (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Expected Outcome and Interpretation:

The IC50 values will provide a quantitative measure of the compound's cytotoxic potency. A significant difference in potency between cell lines could suggest a dependency on specific cellular pathways. For instance, potent activity against p53-null or mutated cell lines would lend credence to the HIF-1 inhibition hypothesis.[5]

Table 1: Hypothetical IC50 Values for 5-Amino-1-benzofuran-2-carboxamide hydrochloride

Cell Linep53 StatusIC50 (µM)
HCT116Wild-type15.2
HT-29Mutant8.5
PC-3Null5.1
HeLaHPV E6-mediated p53 degradation7.9
Broad-Panel Phenotypic Screening

To avoid premature focus on a single hypothesis, a broad phenotypic screen against a panel of assays representing diverse biological processes (e.g., inflammation, microbial growth, receptor binding) is a prudent next step.

Phase II: Mechanistic Deep Dive - The HIF-1 Pathway

Based on our initial hypothesis, we will now focus on a series of experiments to determine if 5-Amino-1-benzofuran-2-carboxamide hydrochloride acts as a HIF-1 inhibitor.

HIF-1α Reporter Gene Assay

This assay directly measures the transcriptional activity of HIF-1.

Experimental Protocol: HRE-Luciferase Reporter Assay

  • Transfection: Transfect HeLa or PC-3 cells with a luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE).

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the compound.

  • Hypoxia Induction: Incubate the cells under hypoxic conditions (1% O2) for 16-24 hours. A parallel set of plates should be maintained under normoxic conditions.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the hypoxic control.

Expected Outcome and Interpretation:

A dose-dependent decrease in luciferase activity under hypoxic conditions would strongly suggest that the compound inhibits the HIF-1 signaling pathway.

HIF_1_Reporter_Assay Compound 5-Amino-1-benzofuran- 2-carboxamide HCl HIF_1_Complex HIF-1α/β Complex Formation Compound->HIF_1_Complex Inhibits? Hypoxia Hypoxia (1% O2) HIF_1a_Stabilization HIF-1α Stabilization Hypoxia->HIF_1a_Stabilization HIF_1a_Stabilization->HIF_1_Complex HRE Hypoxia Response Element (HRE) HIF_1_Complex->HRE Binds to Luciferase Luciferase Gene Expression HRE->Luciferase Drives Light Light Emission Luciferase->Light Produces Affinity_Chromatography cluster_0 Probe Preparation cluster_1 Binding & Elution cluster_2 Analysis Compound Compound + Linker + Biotin Tag Beads Streptavidin Beads Compound->Beads Couple Immobilized_Probe Immobilized Probe Beads->Immobilized_Probe Incubation Incubation & Washing Immobilized_Probe->Incubation Cell_Lysate Cell Lysate (Protein Mixture) Cell_Lysate->Incubation Elution Elution Incubation->Elution MS LC-MS/MS Analysis Elution->MS Target_ID Target Protein Identification MS->Target_ID

Sources

An In-depth Technical Guide to the Prospective Biological Activity of 5-Amino-1-benzofuran-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Potential of a Novel Benzofuran Scaffold

The benzofuran core represents a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its rigid, planar aromatic system facilitates critical molecular interactions with various biological targets, including enzymes, receptors, and nucleic acids.[2] This has spurred extensive research into benzofuran derivatives for therapeutic applications in oncology, infectious diseases, and neurology.[2][3] This guide delves into the prospective biological landscape of a specific, under-investigated derivative: 5-Amino-1-benzofuran-2-carboxamide hydrochloride. While direct experimental data for this compound is not yet prevalent in published literature, this document, grounded in established principles of medicinal chemistry and pharmacology, will construct a scientifically rigorous framework for its potential biological activities, mechanisms of action, and a detailed roadmap for its experimental validation. We will synthesize insights from structurally related molecules and the broader class of benzofuran-2-carboxamides to build a compelling case for its investigation as a novel therapeutic candidate.

Physicochemical Characterization and Rationale for Investigation

Molecular Structure: 5-Amino-1-benzofuran-2-carboxamide hydrochloride

The molecule features a benzofuran nucleus, which is a common motif in biologically active compounds.[1] A primary amine at the 5-position and a carboxamide group at the 2-position are key functional groups that can participate in hydrogen bonding and other interactions with biological macromolecules. The hydrochloride salt form suggests enhanced aqueous solubility, a favorable property for a drug candidate.

The carboxamide scaffold is present in a wide range of medicinally active compounds, contributing to their neuroprotective, antioxidant, anticancer, and antimicrobial properties.[4] The strategic placement of the amino and carboxamide groups on the benzofuran ring system presents a unique chemical architecture that warrants thorough investigation.

Hypothesized Biological Activities and Therapeutic Potential

Based on the extensive bioactivity of the benzofuran scaffold, we hypothesize that 5-Amino-1-benzofuran-2-carboxamide hydrochloride may exhibit significant therapeutic potential in the following areas:

Anticancer Activity

Benzofuran derivatives have demonstrated a broad spectrum of anticancer activities.[2][3] Substituted benzofurans have been shown to inhibit cancer cell growth and induce apoptosis.[5] For instance, certain benzofuran-2-carboxamide derivatives have shown cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma and leukemia cells.[5]

Plausible Mechanisms:

  • Kinase Inhibition: Many small molecule anticancer drugs target protein kinases. The benzofuran scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.

  • Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Benzofuran derivatives have been noted for their anti-inflammatory and antioxidant properties.[2][6]

Plausible Mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation.[7]

  • Scavenging of Reactive Oxygen Species (ROS): The fused aromatic ring system and the amino substituent may enable the molecule to neutralize harmful free radicals.

Proposed Mechanism of Action: A Focus on Kinase Inhibition in Oncology

Given the prevalence of kinase inhibition as a mechanism for modern cancer therapeutics and the structural features of 5-Amino-1-benzofuran-2-carboxamide, we propose a primary mechanism of action centered on the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5-Amino-1-benzofuran- 2-carboxamide HCl Compound->Akt Inhibits G start Start: Cancer Cell Lines (e.g., MCF-7, HCT116, A549) step1 Treat with varying concentrations of the compound (0.1 - 100 µM) start->step1 step2 Incubate for 24, 48, 72 hours step1->step2 step3 MTT Assay for Cell Viability step2->step3 step4 IC50 Determination step3->step4 end End: Quantify Cytotoxicity step4->end

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Amino-1-benzofuran-2-carboxamide hydrochloride in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or saline).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Efficacy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy and safety of 5-Amino-1-benzofuran-2-carboxamide hydrochloride in a preclinical animal model.

Experimental Protocol:

  • Animal Model: Use athymic nude mice.

  • Tumor Implantation: Subcutaneously inject a human cancer cell line (e.g., HCT116) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100-150 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, positive control like a standard chemotherapy agent, and different doses of the test compound). Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule.

  • Efficacy Assessment: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

ParameterVehicle Control5-Amino-1-benzofuran-2-carboxamide HCl (25 mg/kg)5-Amino-1-benzofuran-2-carboxamide HCl (50 mg/kg)
Initial Tumor Volume (mm³) 125 ± 15128 ± 18122 ± 16
Final Tumor Volume (mm³) 1500 ± 250750 ± 150400 ± 100
Tumor Growth Inhibition (%) 05073.3
Change in Body Weight (%) +5-2-5
Caption: Hypothetical data from an in vivo xenograft study.

Synthesis and Formulation

The synthesis of 5-Amino-1-benzofuran-2-carboxamide hydrochloride can be approached through established methods for benzofuran synthesis. [1]A potential synthetic route could involve the cyclization of a substituted phenol to form the benzofuran ring, followed by functional group manipulations to introduce the amino and carboxamide moieties.

For preclinical studies, the hydrochloride salt can be formulated in a suitable vehicle, such as saline or a solution containing a solubilizing agent like cyclodextrin, to ensure bioavailability for in vivo administration.

Conclusion and Future Directions

5-Amino-1-benzofuran-2-carboxamide hydrochloride is a novel compound with significant, albeit currently unexplored, therapeutic potential. Based on a robust analysis of its structural components and the known bioactivities of related benzofuran derivatives, there is a strong rationale for investigating its efficacy as an anticancer and anti-inflammatory agent. The proposed mechanism of kinase inhibition provides a clear direction for mechanistic studies. The detailed experimental protocols outlined in this guide offer a comprehensive roadmap for a thorough preclinical evaluation. Future research should focus on elucidating its precise molecular targets, understanding its pharmacokinetic and pharmacodynamic profiles, and exploring its potential in other therapeutic areas where benzofurans have shown promise.

References

  • Neelamkavil, S. F., & P, P. P. (2015). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central. [Link]

  • Freeman, B. B., & Smith, J. A. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). NIH.
  • Larsson, J. D., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. [Link]

  • Beauloye, C., et al. (2005). 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside reduces glucose uptake via the inhibition of Na+/H+ exchanger 1 in isolated rat ventricular cardiomyocytes. PubMed. [Link]

  • Ohemeng, K. A., et al. (1994). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. PubMed. [Link]

  • Vavvas, D., et al. (2004). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside-induced AMP-activated protein kinase phosphorylation inhibits basal and insulin-stimulated glucose uptake, lipid synthesis, and fatty acid oxidation in isolated rat adipocytes. PubMed. [Link]

  • Buhl, E. S., et al. (2002). 5-aminoimidazole-4-carboxy-amide-1-beta-D-ribofuranoside Treatment Ameliorates Hyperglycaemia and Hyperinsulinaemia but Not Dyslipidaemia in KKAy-CETP Mice. PubMed. [Link]

  • Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine.
  • Rostom, S. A. F., et al. (2025). THERAPEUTIC POTENTIAL OF BENZOFURAN.
  • Patel, P. R., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives.
  • 1st Optimal. (2025).
  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • El-Sayed, M. A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis.
  • Li, W., et al. (2018). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • ResearchGate. (2025). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives.
  • Wikipedia. (n.d.). 6-APB. Wikipedia.
  • ResearchGate. (2025). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones.
  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • Nowak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Royal Society of Chemistry. (2019).
  • ResearchGate. (2025). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.

Sources

Deconvolution of a Privileged Scaffold: A Guide to Identifying and Validating Therapeutic Targets for 5-Amino-1-benzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] 5-Amino-1-benzofuran-2-carboxamide hydrochloride is a small molecule derivative of this scaffold, and while its specific biological targets are not yet publicly characterized, its structure suggests significant therapeutic potential. This guide provides a comprehensive framework for the deconvolution of its mechanism of action. We will not present pre-existing results, but rather, as senior scientists, we will establish a robust, logic-driven roadmap for identifying and validating its potential therapeutic targets. This document outlines a multi-pronged strategy beginning with in silico prediction to generate data-driven hypotheses, followed by hypothesis-testing using targeted biochemical and cellular assays, and supplemented by unbiased, broad-spectrum screening approaches. Detailed experimental protocols, workflow diagrams, and the scientific rationale behind each step are provided to empower research teams to systematically uncover the therapeutic promise of this molecule.

Introduction to the Investigational Compound

The journey of drug discovery often begins with a promising chemical entity. 5-Amino-1-benzofuran-2-carboxamide hydrochloride represents such a starting point. Its core structure, a benzofuran ring system, is composed of fused benzene and furan rings, a feature found in numerous natural and synthetic compounds with demonstrated therapeutic value.[1][3] Derivatives of this scaffold have been reported to possess anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties, among others.[3][4] The presence of the amino group at the 5-position and the carboxamide at the 2-position provides specific electronic and structural features that dictate its potential interactions with biological macromolecules.

The hydrochloride salt form typically enhances solubility and stability, making it suitable for experimental evaluation. Understanding the compound's fundamental properties is the first step in any systematic investigation.

PropertyValueSource
IUPAC Name 5-amino-1-benzofuran-2-carboxamide hydrochloride-
Molecular Formula C₉H₉ClN₂O₂Derived
Molecular Weight 212.64 g/mol Derived
Core Scaffold Benzofuran[3]
Key Functional Groups Primary Amine (-NH₂), Carboxamide (-CONH₂)-

Table 1: Physicochemical Properties of 5-Amino-1-benzofuran-2-carboxamide hydrochloride.

A Framework for Target Deconvolution

A successful target identification campaign must be systematic, moving from broad, predictive methods to specific, validated results. The causality behind this workflow is to use cost-effective computational methods to build a strong, evidence-based hypothesis before committing resources to more intensive experimental work.[5][6] This self-validating system ensures that each subsequent step is informed by the last, increasing the probability of success.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Testing & Unbiased Screening cluster_2 Phase 3: Target Validation in_silico In Silico Target Prediction (Docking, Similarity Search) hypothesis Generate Target Hypotheses (e.g., Kinases, Receptors) in_silico->hypothesis lit_review Scaffold Literature Analysis (Benzofuran Derivatives) lit_review->hypothesis biochem Targeted Biochemical Assays (e.g., Kinase Activity) hypothesis->biochem Test specific proteins cell_based Targeted Cellular Assays (e.g., Reporter Gene) hypothesis->cell_based Test specific pathways phenotypic Unbiased Phenotypic Screen (e.g., Anti-Proliferation) hypothesis->phenotypic Inform cell line selection genetic Genetic Validation (CRISPR, siRNA) biochem->genetic Confirm hit cell_based->genetic Confirm hit direct_binding Direct Binding Assays (SPR, CETSA) phenotypic->direct_binding Deorphanize hit validated_target Validated Target(s) genetic->validated_target direct_binding->validated_target

Figure 1: A logical workflow for drug target identification and validation.

In Silico Target Prediction & Hypothesis Generation

The principle of in silico target prediction is to leverage vast databases of known drug-target interactions to predict the most probable targets for a novel compound.[5][6] This approach is exceptionally powerful for prioritizing experimental work. Two primary strategies are employed:

  • Ligand-Based Methods: These methods operate on the principle that structurally similar molecules often have similar biological targets. The SMILES string of our compound can be screened against databases of bioactive molecules to identify known targets of its closest structural neighbors.

  • Structure-Based Methods (Reverse Docking): This "reverse" paradigm screens a single compound against a library of 3D protein structures to calculate binding affinities.[7] It identifies proteins with binding pockets that are sterically and electrostatically complementary to the compound.

Publicly available tools like SwissTargetPrediction can provide an excellent first pass.[8] Based on a comprehensive review of targets associated with the benzofuran scaffold, an in silico screen would be expected to prioritize the following target classes.[2][3][4]

Predicted Target ClassRationale / Known Benzofuran ActivityConfidence
Protein Kinases Numerous derivatives inhibit VEGFR, mTOR, GSK-3β, CDK2, Pim-1, Src.[2][3][9]High
Nuclear Receptors Benzofurans reported as potent inhibitors of the estrogen receptor.[10]Medium
Oxidoreductases Derivatives are known inhibitors of 5-Lipoxygenase (5-LOX).[11]Medium
Histone Demethylases Acylhydrazone derivatives of benzofuran inhibit LSD1.[10]Medium-Low
DNA/Tubulin Some derivatives may intercalate DNA or inhibit tubulin polymerization.[1][2]Low

Table 2: Hypothetical Target Classes for 5-Amino-1-benzofuran-2-carboxamide based on literature precedent.

High-Priority Target Class Investigation: Protein Kinases

4.1 Rationale for Prioritization

The kinome represents one of the most successful target families in modern drug discovery, particularly in oncology. The sheer volume of literature demonstrating potent and selective inhibition of various protein kinases by benzofuran-containing molecules makes this target class the highest priority for investigation.[2][3][9]

4.2 Putative Kinase Targets

Based on published data for related scaffolds, initial screening should focus on kinases implicated in oncogenesis and angiogenesis, such as:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis.

  • mTOR (Mammalian Target of Rapamycin): A central regulator of cell growth and proliferation.[3]

  • CDK2 (Cyclin-Dependent Kinase 2): Critical for cell cycle progression.[2]

  • GSK-3β (Glycogen Synthase Kinase 3 Beta): Implicated in numerous cellular processes, including proliferation and signaling.[2][12]

4.3 Proposed Mechanism of Action: Inhibition of VEGFR Signaling

To illustrate a potential mechanism, if our compound inhibits VEGFR-2, it would block the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors require to grow.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Compound 5-Amino-1-benzofuran- 2-carboxamide Compound->VEGFR2 Inhibits (Hypothesized) Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway.

4.4 Experimental Protocol: Broad Kinase Panel Screen

Objective: To perform a primary screen to determine if the compound has activity against a broad range of protein kinases.

Methodology: An ATP-depletion assay format (e.g., Kinase-Glo® Luminescent Kinase Assay) is a robust, high-throughput method. The principle is that active kinases consume ATP; inhibitors prevent this consumption. The amount of remaining ATP is quantified via a luciferase reaction, producing a luminescent signal that is inversely proportional to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM DMSO stock solution of 5-Amino-1-benzofuran-2-carboxamide hydrochloride. Create a dilution series (e.g., 10-point, 3-fold dilutions) to determine a dose-response curve.

  • Assay Plate Preparation: In a 384-well plate, dispense the compound dilutions. Include positive controls (e.g., staurosporine, a broad-spectrum inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the kinase of interest (from a commercially available panel, e.g., Eurofins KinaseProfiler™ or Promega Kinase Selectivity Profiling Systems), its specific substrate, and ATP to each well to initiate the reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent lyses the cells (if applicable) and contains the luciferase/luciferin components.

  • Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Normalize the data to controls. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Unbiased, Broad-Spectrum Target Identification

When a compound's activity does not align with initial hypotheses, or to uncover unexpected mechanisms, unbiased approaches are essential. These methods do not rely on prior assumptions about the target.

5.1 Phenotypic Screening

Causality: A phenotypic screen identifies a desired biological outcome (e.g., cancer cell death) without knowing the target. The subsequent challenge is "deorphanizing" the hit—finding the target responsible for the phenotype.

Protocol: Anti-Proliferation MTT Assay

  • Cell Plating: Seed human cancer cell lines (e.g., a panel including breast (MCF-7), colon (HT-29), and pancreatic (Panc-1) cancer cells) in 96-well plates and allow them to adhere overnight.[12]

  • Compound Treatment: Treat cells with a serial dilution of the compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation (2-4 hours), add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

5.2 Genetic Approaches: CRISPR-Cas9 Screening

Principle: CRISPR-based functional screening is a powerful tool for identifying genes that modulate a cell's response to a drug.[13] A pooled library of guide RNAs (gRNAs) targeting every gene in the genome is introduced into a population of cells. After treatment with the compound, changes in the representation of specific gRNAs reveal which gene knockouts confer sensitivity or resistance, thereby identifying the drug's target or pathway members.[13]

G start Cas9-Expressing Cell Line transduction Transduction start->transduction library Lentiviral Genome-wide gRNA Library library->transduction population Cell Population (each cell has one gene knocked out) transduction->population split Split Population population->split control Control (DMSO) split->control treated Treated (Compound) split->treated harvest Harvest Cells & Extract gDNA control->harvest treated->harvest ngs NGS Sequencing of gRNA Cassettes harvest->ngs analysis Bioinformatic Analysis: Compare gRNA Abundance ngs->analysis result Identify Enriched (Resistance) & Depleted (Sensitivity) gRNAs analysis->result

Figure 3: Workflow for a genome-wide CRISPR-Cas9 knockout screen.

Summary and Future Directions

This guide has established a comprehensive, multi-phase strategy for the systematic identification of therapeutic targets for 5-Amino-1-benzofuran-2-carboxamide hydrochloride. The strong literature precedent for the benzofuran scaffold suggests that protein kinases involved in oncology are the highest probability target class.

Recommended Next Steps:

  • Initiate Phase 1: Perform in silico screening using multiple platforms to generate a robust, unbiased list of potential targets.

  • Execute Broad Screening: Concurrently, perform a broad kinase panel screen and an anti-proliferation screen across diverse cancer cell lines.

  • Synthesize Data: Correlate the results from the kinase screen with the anti-proliferation data. For example, if the compound is a potent inhibitor of EGFR and is highly effective against EGFR-driven lung cancer cell lines, this provides a strong, validated starting point.

  • Validate Hits: Pursue hits from the primary screens with orthogonal validation methods, including direct binding assays and genetic approaches like CRISPR, to confirm the target engagement and its phenotypic consequence.

By following this scientifically rigorous and self-validating workflow, research teams can efficiently and effectively deconvolve the mechanism of action of 5-Amino-1-benzofuran-2-carboxamide and unlock its full therapeutic potential.

References

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833. Available at: [Link]

  • Gaszynska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. Available at: [Link]

  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 137, 89-99. Available at: [Link]

  • Ohemeng, K.A., et al. (1994). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. Journal of Medicinal Chemistry, 37(21), 3663-7. Available at: [Link]

  • Kazi, A., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a novel PKC-ι inhibitor, for prostate cancer. Investigational New Drugs, 37(1), 1-10. Available at: [Link]

  • Abdel-Aziz, A.A.M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 789-825. Available at: [Link]

  • Moussa, A.G. & Ali, M.M. (2020). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2190, 225-236. Available at: [Link]

  • Eldehna, W.M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1384-1400. Available at: [Link]

  • Swolverine Team. (2023). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine. Available at: [Link]

  • Das, S., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. ACS Pharmacology & Translational Science, 7(2), 269-282. Available at: [Link]

  • Moussa, A.G. & Ali, M.M. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • 1st Optimal Team. (2024). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. 1st Optimal. Available at: [Link]

  • Le Borgne, M., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(23), 7167. Available at: [Link]

  • ResearchGate. (n.d.). Known experimental techniques to identify drug targets. ResearchGate. Retrieved from: [Link]

  • Kumar, A., et al. (2024). THERAPEUTIC POTENTIAL OF BENZOFURAN". ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Retrieved from: [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. MtoZ Biolabs. Retrieved from: [Link]

  • Abdel-Aziz, A.A.M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

  • Wang, D., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Topics in Medicinal Chemistry, 22(1), 85-103. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Retrieved from: [Link]

  • Gfeller, D., et al. (n.d.). SwissTargetPrediction. Swiss Institute of Bioinformatics. Retrieved from: [Link]

  • Terstappen, G.C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Available at: [Link]

Sources

The Intricate Dance of Structure and Activity: A Technical Guide to Amino Benzofuran Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzofuran core, a fusion of benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry, a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiarrhythmic properties.[2][3] Among the vast chemical space occupied by benzofuran derivatives, the amino benzofuran carboxamides have emerged as a particularly promising class of compounds, frequently investigated for their potential as targeted therapeutics, especially as kinase inhibitors.[4][5]

This technical guide provides a deep dive into the structure-activity relationships (SAR) of amino benzofuran carboxamides. Moving beyond a mere catalog of compounds and their activities, we will dissect the intricate interplay between molecular architecture and biological function. We will explore the causal reasoning behind synthetic strategies and the interpretation of SAR data, offering insights grounded in extensive research and practical application. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and optimization of novel therapeutics based on this versatile scaffold.

The Architectural Blueprint: Core Structural Elements and Their Significance

The fundamental amino benzofuran carboxamide scaffold consists of three key components, each offering a fertile ground for synthetic modification and SAR exploration: the benzofuran core, the amino substituent, and the carboxamide moiety. Understanding the individual and synergistic contributions of these elements is paramount to rational drug design.

Core_Scaffold cluster_0 Amino Benzofuran Carboxamide Scaffold Benzofuran_Core Benzofuran Core (Positions for Substitution) Amino_Group Amino Group (-NH2) (Position & Substituents) Benzofuran_Core->Amino_Group Influences pKa, H-bonding Carboxamide_Moiety Carboxamide Moiety (-CONH-R) (Substituents on N) Benzofuran_Core->Carboxamide_Moiety Anchors for diverse R groups Amino_Group->Carboxamide_Moiety Modulates overall polarity and conformation

Caption: Core components of the amino benzofuran carboxamide scaffold.

The Benzofuran Nucleus: A Versatile Foundation

The benzofuran ring system is not merely a passive linker; its substitution pattern profoundly influences the molecule's electronic properties, lipophilicity, and steric profile.[1] Synthetic strategies for constructing the benzofuran scaffold are diverse, including acid-catalyzed cyclizations, carbonylative cyclizations via Sonogashira reactions, and Heck-type cyclizations, allowing for the introduction of substituents on both the benzene and furan rings.[1]

Earlier SAR studies on benzofuran derivatives highlighted that substitutions at the C-2 position are crucial for cytotoxic activity.[6] For instance, the introduction of an ester group or a heterocyclic ring at C-2 has been shown to be a key determinant of a compound's anticancer properties.[3][6] The nature and position of substituents on the benzene portion of the benzofuran ring also play a significant role. For example, the presence of hydroxyl, halogen, or amino groups at the C-5 position is closely related to the antibacterial activity of benzofurans.[3]

The Amino Group: A Key Interaction Point and Modulator of Physicochemical Properties

The position and substitution of the amino group are critical determinants of biological activity. It can act as a hydrogen bond donor, a key interaction for binding to many biological targets, particularly protein kinases.[7] The basicity of the amino group, which can be modulated by the electronic effects of other substituents on the benzofuran ring, influences the compound's ionization state at physiological pH, thereby affecting its solubility, cell permeability, and target engagement.

The Carboxamide Linker: More Than Just a Connection

The carboxamide group is a common feature in many bioactive molecules due to its ability to form strong hydrogen bonds and its relative metabolic stability. In the context of amino benzofuran carboxamides, the nitrogen atom of the carboxamide provides a convenient point for introducing a wide variety of substituents (the 'R' group). These substituents can be tailored to explore different regions of a target's binding pocket, thereby influencing potency and selectivity. The planarity of the amide bond also imparts a degree of conformational rigidity to the molecule, which can be advantageous for target binding.

Deciphering the Structure-Activity Relationship: A Positional Analysis

A systematic exploration of the SAR of amino benzofuran carboxamides involves the individual and combined modification of each of its core components. The following sections delve into the observed activity changes resulting from substitutions at specific positions.

Modifications at the C-2 Position of the Benzofuran Ring

The C-2 position is frequently the point of attachment for the carboxamide group. However, other substitutions at this position have been shown to be critical for activity. SAR studies have revealed that the nature of the group at C-2 significantly impacts cytotoxic and antibacterial activities.[3] For instance, the replacement of a simple ester with a more complex heterocyclic moiety can dramatically alter the biological profile of the compound.[6]

The Influence of Substituents at the C-3 Position

While the C-2 position is generally more reactive and easier to functionalize, modifications at the C-3 position have also yielded potent compounds.[1] Palladium-catalyzed C-H arylation has been employed to install a variety of aryl and heteroaryl substituents at the C-3 position of the benzofuran scaffold, leading to the generation of structurally diverse libraries for screening.[1]

The Role of the Amino Group's Position and N-Substituents

The position of the amino group on the benzofuran ring is a key determinant of its biological activity. For example, 3-amino benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities.[8] Furthermore, derivatization of the amino group, for instance, by converting it to a glycinamide or a β-alanamide, has been shown to be a successful strategy for generating novel bioactive compounds.[8]

Exploring Chemical Space via the Carboxamide 'R' Group

The substituent attached to the nitrogen of the carboxamide group (the 'R' group) is perhaps the most extensively varied part of the molecule in SAR studies. This is because it often projects into the solvent-exposed region of a binding pocket or can be designed to interact with specific sub-pockets of the target protein. For example, in the development of PARP1 inhibitors, the pendant carboxyl group of a 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamide was coupled with several amines to access the adenine binding pocket of the PARP1 active site. This led to the identification of potent inhibitors with IC50 values in the nanomolar range.

Amino Benzofuran Carboxamides as Kinase Inhibitors: A Case Study in Targeted Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, they are a major target for drug discovery.[4] Amino benzofuran carboxamides have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[4][5]

The general binding mode of many kinase inhibitors involves hydrogen bonding interactions with the "hinge" region of the kinase domain, which connects the N- and C-lobes of the enzyme. The amino group and the carboxamide moiety of the amino benzofuran carboxamide scaffold are well-suited to form these critical interactions.

Kinase_Inhibition_Workflow cluster_0 Rational Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold_Selection Select Amino Benzofuran Carboxamide Scaffold SAR_Analysis Analyze Existing SAR Data Scaffold_Selection->SAR_Analysis Molecular_Modeling Docking into Kinase Active Site SAR_Analysis->Molecular_Modeling Synthesis Synthesize Novel Analogs Molecular_Modeling->Synthesis Biochemical_Assay In vitro Kinase Inhibition Assay (IC50) Synthesis->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (GI50) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Screen against a Panel of Kinases Cellular_Assay->Selectivity_Profiling Potency_Enhancement Improve IC50/GI50 Selectivity_Profiling->Potency_Enhancement Selectivity_Improvement Enhance Selectivity Selectivity_Profiling->Selectivity_Improvement ADME_Properties Optimize Pharmacokinetics Selectivity_Profiling->ADME_Properties Lead_Candidate Identify Lead Candidate Potency_Enhancement->Lead_Candidate Selectivity_Improvement->Lead_Candidate ADME_Properties->Lead_Candidate Lead_Candidate->SAR_Analysis Iterative Cycle

Caption: Workflow for the development of amino benzofuran carboxamide-based kinase inhibitors.

Case Study: Benzofuran Derivatives as LSD1 Inhibitors

A series of benzofuran derivatives were designed and synthesized as novel inhibitors of Lysine-specific demethylase 1 (LSD1), a promising cancer target.[9] A representative compound from this series exhibited excellent LSD1 inhibition with an IC50 of 0.065 μM and potent anti-proliferative activity against a panel of cancer cell lines.[9] Molecular docking studies rationalized the binding modes of these compounds, and preliminary druggability evaluation showed favorable liver microsomal stability and weak inhibitory activity against CYPs.[9]

The Power of Bioisosterism in Optimizing Leads

Bioisosteric replacement is a powerful strategy in drug design used to optimize physicochemical and pharmacological properties of a lead compound.[10] This involves substituting a functional group with another that has similar steric and electronic properties.

Bioisosteres for the Carboxamide Group

While the carboxamide group has many favorable properties, it can be susceptible to hydrolysis by amidases. Therefore, replacing it with a more stable bioisostere can be a viable strategy to improve the pharmacokinetic profile of a drug candidate. Common bioisosteres for the amide group include trifluoroethylamines and various five-membered heterocycles.[10][11] The trifluoroethylamine group, for instance, can mimic the steric and electronic properties of the amide group while being more resistant to metabolic degradation.[10]

Bioisosteres for Other Functional Groups

The concept of bioisosterism can be applied to other parts of the amino benzofuran carboxamide scaffold as well. For example, a carboxylic acid group, which might be present as a substituent, can be replaced with bioisosteres like tetrazoles or N-acylsulfonamides to modulate acidity and improve cell permeability.[12][13][14]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of amino benzofuran carboxamides.

Synthesis of a Representative 3-Amino Benzofuran-2-Carboxamide Derivative

This protocol is a generalized procedure based on common synthetic routes described in the literature.[8][15]

Step 1: Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate

  • To a solution of a suitably substituted 2-hydroxybenzonitrile in a polar aprotic solvent such as DMF, add a base like potassium carbonate.

  • Add ethyl chloroacetate dropwise at room temperature and stir the reaction mixture overnight.

  • Pour the reaction mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Ammonolysis of the Ester to the Carboxamide

  • Dissolve the ethyl 3-aminobenzofuran-2-carboxylate in a solution of ammonia in methanol.

  • Stir the reaction mixture in a sealed tube at a slightly elevated temperature (e.g., 60-80 °C) for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the 3-aminobenzofuran-2-carboxamide.

Step 3: N-Alkylation or N-Acylation of the Amino Group (Optional)

  • The 3-amino group can be further derivatized by standard N-alkylation or N-acylation reactions to introduce a variety of substituents.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (containing MgCl2, DTT, and other necessary components)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the kinase and peptide substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Summarizing SAR Data

Clear and concise presentation of SAR data is crucial for identifying trends and making informed decisions in a drug discovery program. Tables are an effective way to summarize quantitative data.

Table 1: SAR of C-5 Substituted Amino Benzofuran Carboxamides as Kinase X Inhibitors

CompoundR1 (at C-5)R2 (on Carboxamide-N)Kinase X IC50 (nM)
1a -H-CH3520
1b -F-CH3250
1c -Cl-CH3180
1d -OCH3-CH3600
2a -Cl-Cyclopropyl95
2b -Cl-Phenyl310
2c -Cl-(4-fluorophenyl)150

Conclusion and Future Perspectives

The amino benzofuran carboxamide scaffold continues to be a rich source of novel therapeutic agents. The wealth of available synthetic methodologies allows for the creation of vast and diverse chemical libraries, while a growing body of SAR data provides a roadmap for the rational design of potent and selective modulators of various biological targets. Future research in this area will likely focus on the development of compounds with improved pharmacokinetic properties, the exploration of novel biological targets, and the application of advanced computational methods to guide the design process. The intricate dance between structure and activity in this remarkable class of compounds promises to yield new and effective medicines for years to come.

References

  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). PubMed.
  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. (2023). PMC - PubMed Central.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. (2016). PubMed.
  • Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.
  • Pharmacological profile of novel psychoactive benzofurans. (2015). PubMed.
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.). Taylor & Francis Online.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (n.d.). PubMed Central.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. (n.d.). PubMed.
  • Application of Bioisosteres in Drug Design. (2012). SlideShare.
  • Mini review on important biological properties of benzofuran deriv
  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (n.d.). PMC - PubMed Central.

Sources

A Technical Guide to Investigating the Anticancer Potential of 5-Amino-1-benzofuran-2-carboxamide Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Preliminary literature reviews did not yield specific data for "5-Amino-1-benzofuran-2-carboxamide hydrochloride." This guide has therefore been constructed based on established research into the broader, structurally related class of benzofuran-2-carboxamide derivatives, providing a robust framework for investigating the anticancer potential of this specific compound and its analogs.

I. Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1][3][4] In recent years, the benzofuran scaffold has gained significant attention as a "privileged structure" in oncology research due to the potent anticancer properties displayed by its derivatives against various human cancer cell lines.[1][3] These compounds have been shown to modulate critical cellular processes, including cell cycle progression, apoptosis, and key signaling pathways, making them promising candidates for novel therapeutic agents.[3][5]

This technical guide offers a comprehensive framework for the preclinical evaluation of novel benzofuran-2-carboxamide derivatives, using 5-Amino-1-benzofuran-2-carboxamide hydrochloride as a representative molecule. We will delve into the synthetic considerations, robust in vitro and in vivo methodologies for efficacy testing, and the elucidation of potential mechanisms of action. The causality behind experimental choices is emphasized to ensure the generation of reliable and translatable data for drug development professionals.

II. Synthetic Strategies for Benzofuran-2-Carboxamide Derivatives

The synthesis of benzofuran-2-carboxamide derivatives can be approached through various established organic chemistry routes. A common strategy involves the initial construction of the benzofuran core, followed by functionalization at the 2- and 5-positions. For instance, the preparation of a related compound, 5-(1-piperazinyl)benzofuran-2-carboxamide, starts from ethyl 5-aminobenzofuran-2-carboxylate.[6] A modular approach combining C-H arylation and transamidation chemistry has also been reported for generating a diverse library of benzofuran-2-carboxamides, which could be adapted for the synthesis of 5-amino derivatives.[7]

A plausible synthetic workflow for the target compound and its analogs would involve the initial synthesis of a 5-nitro-benzofuran-2-carboxylic acid ester, followed by reduction of the nitro group to an amine, and subsequent amidation of the ester to form the desired carboxamide. The final step would involve treatment with hydrochloric acid to yield the hydrochloride salt.

Synthesis_Workflow A Starting Material (e.g., Substituted Phenol) B Construction of Benzofuran Ring A->B Cyclization C Nitration at C5-position B->C D Esterification at C2-position C->D E Reduction of Nitro Group (e.g., with SnCl2/HCl) D->E F Amidation of Ester (e.g., with NH3 or amine) E->F G Formation of Hydrochloride Salt F->G HCl treatment H 5-Amino-1-benzofuran-2-carboxamide Hydrochloride G->H

Caption: A generalized synthetic workflow for 5-Amino-1-benzofuran-2-carboxamide hydrochloride.

III. In Vitro Evaluation: A Multi-faceted Approach to Efficacy and Mechanism

In vitro assays are foundational for the initial screening and characterization of novel anticancer compounds.[8][9] They provide crucial data on cytotoxicity, mechanism of cell death, and effects on the cell cycle.[8] A logical and stepwise approach is critical for a comprehensive understanding of the compound's potential.

A. Initial Cytotoxicity Screening

The primary objective is to determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines. It is advisable to include cell lines from different cancer types (e.g., breast, colon, lung, leukemia) to assess the breadth of activity. A non-cancerous cell line (e.g., normal fibroblasts) should be included to evaluate selectivity.

Recommended Assay: Sulforhodamine B (SRB) or MTT assay. These are reliable colorimetric assays that measure cell protein content or metabolic activity, respectively, as an indicator of cell viability.

Experimental Protocol: SRB Assay

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).

B. Elucidation of Cell Death Mechanism: Apoptosis Assays

Once cytotoxicity is established, the next critical step is to determine if the compound induces apoptosis (programmed cell death), a desirable mechanism for anticancer agents.

Recommended Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Confirmatory Assay: Caspase-Glo 3/7 Assay. This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

C. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent apoptosis.[3]

Recommended Assay: Propidium Iodide (PI) staining of DNA followed by flow cytometry.[11]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound at relevant concentrations for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently.[12] The cells can be stored at -20°C.

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[13] Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest at that checkpoint.

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Further Characterization A Cytotoxicity Assay (SRB/MTT) on Cancer & Normal Cell Lines B Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI) B->C If IC50 < 10 µM D Cell Cycle Analysis (PI Staining) B->D If IC50 < 10 µM E Western Blotting (Signaling Pathways) C->E If Apoptosis is Induced D->E If Cell Cycle Arrest is Observed F Tubulin Polymerization Assay E->F G Migration/Invasion Assay E->G Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Compound Benzofuran-2-carboxamide Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates DR45 Death Receptors (DR4/DR5) Compound->DR45 Activates Mito Mitochondria Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8 Caspase-8 DR45->Casp8 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathways modulated by benzofuran-2-carboxamide derivatives.

IV. In Vivo Efficacy Studies: Xenograft Models

Promising candidates from in vitro studies should be advanced to in vivo testing to evaluate their efficacy and safety in a living organism. [14][15]Cell line-derived xenograft (CDX) models are a standard preclinical tool for this purpose. [16][17] Model: Immunocompromised mice (e.g., nude or SCID) subcutaneously implanted with human cancer cells that were sensitive to the compound in vitro. Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into a mouse, can also be considered as they better recapitulate the heterogeneity of human tumors. [18] Experimental Protocol: Xenograft Study

  • Cell Implantation: Inject a suspension of cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle. A positive control group (e.g., treated with a standard-of-care drug) should be included.

  • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, Western blotting).

V. Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of preclinical studies.

Table 1: In Vitro Cytotoxicity of a Hypothetical Benzofuran Derivative

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast2.5 ± 0.3
HCT-116Colon1.8 ± 0.2
A549Lung5.1 ± 0.6
K562Leukemia0.9 ± 0.1
CCD-18CoNormal Colon> 50

This table provides a clear summary of the compound's potency and selectivity.

Table 2: Cell Cycle Distribution in HCT-116 Cells after 24h Treatment

Treatment% G0/G1% S% G2/M
Vehicle Control45.230.124.7
Compound (1.8 µM)15.620.563.9

This data clearly indicates a significant arrest of cells in the G2/M phase of the cell cycle.

VI. Conclusion and Future Directions

This guide provides a comprehensive, field-proven framework for the preclinical evaluation of 5-Amino-1-benzofuran-2-carboxamide hydrochloride and its analogs. By systematically assessing cytotoxicity, elucidating the mechanism of cell death and cell cycle effects, investigating molecular targets, and validating efficacy in vivo, researchers can build a robust data package to support the advancement of promising compounds. The benzofuran scaffold continues to be a rich source of potential anticancer agents. [3]A thorough and mechanistically-driven investigation is paramount to unlocking the full therapeutic potential of this important class of molecules.

VII. References

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). PubMed Central. [Link]

  • Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. MDPI. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). PubMed Central. [Link]

  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. PubMed Central. [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020, May 27). Biointerface Research in Applied Chemistry. [Link]

  • Protocols - Flow cytometry. (2016, December 19). EMBL. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. ResearchGate. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). NIH. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • 6-APB. Wikipedia. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). NIH. [Link]

  • Basic Methods of Cell Cycle Analysis. (2023, February 12). MDPI. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2023, January 21). Altogen Labs. [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

  • Apoptosis Protocols. USF Health - University of South Florida. [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

  • Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. ResearchGate. [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. [Link]

  • (PDF) Protocols in apoptosis identification and affirmation. ResearchGate. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014, April 28). NIH. [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.. ResearchGate. [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC. NIH. [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Evaluating the Anti-Proliferative Effects of 5-Amino-1-benzofuran-2-carboxamide hydrochloride on Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the in vitro anticancer potential of a novel compound, 5-Amino-1-benzofuran-2-carboxamide hydrochloride . We present a framework that emphasizes scientific integrity, from initial compound handling and solubility assessment to detailed, validated protocols for cell viability and cytotoxicity analysis. By integrating metabolic and biomass-based assays, this guide ensures a robust and nuanced understanding of the compound's biological effects, laying the groundwork for mechanistic studies.

Introduction: The Rationale for Investigating Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of compounds in oncology research, exhibiting a wide range of biological activities.[1] Their anticancer effects are often multifactorial and dependent on the specific substitutions on the benzofuran core.[1] Mechanistically, different derivatives have been shown to act as potent inhibitors of critical cellular processes. For instance, some benzofuran compounds function as inhibitors of tubulin polymerization, disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[3] Others have been developed as dual inhibitors of key signaling molecules like VEGFR-2, a receptor tyrosine kinase crucial for tumor angiogenesis.[4]

Given this precedent, 5-Amino-1-benzofuran-2-carboxamide hydrochloride, as a novel derivative, warrants thorough investigation. The primary and most fundamental step in this evaluation is to determine its effect on cancer cell viability and proliferation. This application note details the principles and step-by-step protocols for executing these foundational assays.

Foundational Steps: Compound Handling and Preparation

The accuracy and reproducibility of any in vitro assay begin with the proper handling of the test compound. The physicochemical properties, particularly solubility and stability in culture media, are critical variables that must be addressed before initiating biological experiments.

2.1. Solubility and Stability: The "Why"

A compound must be fully dissolved to exert its biological activity uniformly across the cell population. Precipitation can lead to inaccurate and highly variable results. Furthermore, the stability of a compound in a complex aqueous environment like cell culture medium (which contains salts, amino acids, and vitamins) over the duration of the experiment (e.g., 24-72 hours) is crucial.[5][6] Degradation can reduce the effective concentration of the compound, leading to an underestimation of its potency.[7]

2.2. Protocol: Preparation of a Concentrated Stock Solution

  • Initial Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Weighing: Accurately weigh a precise amount of 5-Amino-1-benzofuran-2-carboxamide hydrochloride using an analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity. Vortex vigorously. A brief sonication or warming to 37°C can aid in dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Note: Single-use aliquots are critical. Repeated freeze-thaw cycles can cause the compound to precipitate out of the DMSO stock or undergo degradation, introducing a significant source of experimental variability.

Experimental Framework: A Dual-Assay Approach

To obtain a comprehensive understanding of a compound's effect, it is advisable to use at least two viability assays that measure different cellular parameters. This self-validating system helps to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects and can uncover mechanism-of-action nuances.

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases. Viable, metabolically active cells reduce a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[8] The intensity of the color is proportional to the number of metabolically active cells.[9]

  • Biomass Assays (e.g., Crystal Violet): This assay stains the DNA and proteins of adherent cells.[10] The amount of dye taken up is directly proportional to the total cell biomass in the well. It provides a direct measure of the number of living cells attached to the plate.[10]

The overall experimental workflow is designed to be systematic, moving from initial setup to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis prep_stock Prepare Compound Stock Solution seed_cells Seed Cells in 96-Well Plates add_compound Add Serial Dilutions of Compound seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate assay_mtt Perform MTT Assay incubate->assay_mtt assay_cv Perform Crystal Violet Assay incubate->assay_cv read_plate Measure Absorbance (Plate Reader) assay_mtt->read_plate assay_cv->read_plate calc_ic50 Calculate % Viability & Determine IC50 read_plate->calc_ic50

Fig 1. High-level workflow for assessing compound cytotoxicity.
Detailed Experimental Protocols

These protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.

4.1. Protocol 1: MTT Cell Viability Assay

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[11] The amount of formazan is quantified by measuring the absorbance after solubilization, which is directly proportional to the number of viable cells.[8]

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)[12]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Amino-1-benzofuran-2-carboxamide hydrochloride stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[11]

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of Solubilization Solution (DMSO) to each well. Pipette up and down to ensure complete dissolution of the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

4.2. Protocol 2: Crystal Violet (CV) Cell Biomass Assay

Principle: Crystal violet is a dye that binds to proteins and DNA of adherent cells. It provides a robust measure of total cell biomass, which is useful for corroborating metabolic assay data and identifying discrepancies.[10]

Materials:

  • Treated cells in a 96-well plate (from step 3 of the MTT protocol).

  • Phosphate-Buffered Saline (PBS).

  • Crystal Violet Solution: 0.5% (w/v) crystal violet in 25% (v/v) methanol.

  • 33% (v/v) Acetic Acid solution.

Procedure:

  • Cell Fixation: Gently wash the cells twice with 100 µL of PBS to remove dead, floating cells. Discard the PBS and add 50 µL of the Crystal Violet Solution to each well.

  • Staining: Incubate at room temperature for 20 minutes.

  • Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel and allow it to air dry completely.

  • Solubilization: Add 100 µL of 33% Acetic Acid to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes to ensure uniform color.

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.

Data Analysis and Interpretation

5.1. Calculation of Percent Viability

For both assays, the percentage of cell viability is calculated relative to the vehicle-treated control cells.

% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Where:

  • Abs_Treated is the absorbance of the compound-treated wells.

  • Abs_Vehicle is the average absorbance of the vehicle control wells.

  • Abs_Blank is the average absorbance of the no-cell blank wells.

5.2. Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a four-parameter logistic (4PL) non-linear regression curve using software like GraphPad Prism.

5.3. Hypothetical Data Presentation

Concentration (µM)% Viability (MTT Assay)% Viability (CV Assay)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1
0.198.2 ± 3.999.1 ± 4.8
185.7 ± 6.288.3 ± 5.5
552.1 ± 4.155.9 ± 6.0
1025.3 ± 3.530.1 ± 4.2
508.9 ± 2.112.5 ± 2.9
1005.1 ± 1.87.8 ± 2.2
IC₅₀ (µM) ~4.8 ~5.3

Interpretation Note: In this hypothetical example, the IC₅₀ values from both assays are similar, suggesting that 5-Amino-1-benzofuran-2-carboxamide hydrochloride induces true cytotoxicity or growth arrest rather than just inhibiting metabolic activity. A significant discrepancy (e.g., a much lower IC₅₀ from the MTT assay) might suggest that the compound primarily impairs mitochondrial function without immediately causing cell death.

Postulated Mechanism and Next Steps

Based on the literature for related benzofuran structures, a plausible mechanism of action is the disruption of microtubule function.[3] This interference typically leads to an arrest of the cell cycle in the G2/M phase, which, if prolonged, triggers the intrinsic apoptotic pathway.

G compound 5-Amino-1-benzofuran- 2-carboxamide HCl tubulin Tubulin Monomers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis Induction g2m_arrest->apoptosis caspase9 Caspase-9 Activation apoptosis->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 cell_death Cell Death caspase3->cell_death

Fig 2. Hypothetical signaling pathway for benzofuran-induced apoptosis.

Recommended Follow-Up Studies:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to confirm if the compound induces arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Measure the activation of key apoptotic proteins like Caspase-3 and Caspase-9. Annexin V/PI staining can be used to differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Tubulin Polymerization Assay: A cell-free in vitro assay can directly measure the effect of the compound on the polymerization of purified tubulin, confirming it as a direct target.

By following this structured, multi-faceted approach, researchers can confidently and accurately characterize the anti-proliferative effects of 5-Amino-1-benzofuran-2-carboxamide hydrochloride, providing a solid foundation for further preclinical development.

References
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PubMed Central. Retrieved from [Link]

  • 5-Amino-1-benzofuran-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). RSC Publishing. Retrieved from [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021, September 10). PubMed. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI. Retrieved from [Link]

  • Amphibian-Derived Natural Anticancer Peptides and Proteins: Mechanism of Action, Application Strategies, and Prospects. (n.d.). MDPI. Retrieved from [Link]

  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (2016, May 19). PubMed Central. Retrieved from [Link]

  • Solubility & Stability Screen. (n.d.). Hampton Research. Retrieved from [Link]

  • Benzofuran derivative with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. (2011, October 4). PubMed. Retrieved from [Link]

  • Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. (2020, July 22). Royal Society of Chemistry. Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). PubMed Central. Retrieved from [Link]

  • Enhancing Biopharmaceutical Production: The Impact of Chemically Defined Peptides on Biopharma Upstream Process Efficiency and Cost. (2023, November 7). Cell Culture Dish. Retrieved from [Link]

  • Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. (2023, January 16). MDPI. Retrieved from [Link]

Sources

Application Note and Protocol Guide: Dosing and Administration of 5-Amino-1-benzofuran-2-carboxamide hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Amino-1-benzofuran-2-carboxamide hydrochloride is a novel compound with no established public data on its biological activity, dosing, or administration in animal models. This document, therefore, provides a comprehensive framework and general protocols for the initial preclinical evaluation of this and similar novel chemical entities, grounded in established principles of pharmacology and toxicology. All proposed studies must be conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.

Introduction: The Preclinical Imperative

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a rigorous, multi-stage process. Preclinical animal studies represent a critical step, providing the first insights into a compound's in vivo safety, efficacy, and pharmacokinetic profile.[1][2] The compound of interest, 5-Amino-1-benzofuran-2-carboxamide hydrochloride, belongs to the benzofuran class of heterocyclic compounds, a scaffold present in various biologically active molecules. However, its specific properties are yet to be defined.

This guide is designed to provide a logical, scientifically sound workflow for researchers initiating in vivo studies with this novel agent. It emphasizes the causality behind experimental choices, adherence to regulatory principles, and the establishment of self-validating protocols to ensure data integrity and reproducibility.[3] All preclinical research must adhere to Good Laboratory Practices (GLP) as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the quality and integrity of the data.[4][5]

Compound Characterization and Formulation Development

Prior to in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. This foundational data directly informs formulation strategy.

2.1 Physicochemical Profiling

Key parameters to determine for 5-Amino-1-benzofuran-2-carboxamide hydrochloride (Molecular Formula: C9H8N2O2•HCl, Molecular Weight: 212.63 g/mol ) include:[6]

  • Solubility: Assess solubility in a range of aqueous and organic solvents. This is the most critical factor for vehicle selection.

  • pKa: Determines the ionization state at different physiological pH values, which impacts absorption and distribution.

  • LogP/LogD: Indicates the lipophilicity of the compound, influencing its ability to cross biological membranes.

  • Stability: Evaluate stability in solution and under various storage conditions (light, temperature) to ensure dose accuracy.

2.2 Vehicle Selection: A Critical Choice

The vehicle, or dosing medium, must solubilize or uniformly suspend the test article without exerting any biological effect of its own.[7] For poorly soluble compounds, which are common in drug discovery, selecting an appropriate vehicle is a significant challenge.[8][9]

Table 1: Common Vehicles for Preclinical Oral and Parenteral Dosing

Vehicle TypeExamplesRoute(s)Key Considerations
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for InjectionIV, IP, SC, POIdeal for water-soluble compounds. Must be sterile and isotonic for parenteral routes.
Aqueous Suspensions 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC)POCommonly used for poorly soluble compounds for oral dosing.[9][10] Requires uniform suspension.
Co-solvents Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), EthanolIV, IP, POUsed to solubilize lipophilic compounds. Potential for toxicity at higher concentrations.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELIV, POCan improve solubility and absorption but may have their own biological effects.
Lipid-based Corn oil, Sesame oil, Miglyol® 812PO, SC, IMSuitable for highly lipophilic compounds.[11]

Protocol 1: Vehicle Screening for 5-Amino-1-benzofuran-2-carboxamide hydrochloride

  • Objective: To identify a suitable vehicle for the desired concentration and route of administration.

  • Materials: 5-Amino-1-benzofuran-2-carboxamide hydrochloride, a panel of vehicles (e.g., water, saline, 0.5% MC, 10% PEG400 in saline, corn oil).

  • Procedure:

    • Weigh a small amount of the compound (e.g., 5 mg) into separate vials.

    • Add a measured volume of each test vehicle to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for dissolution (clear solution) or uniform suspension.

    • For suspensions, assess stability over a relevant time frame (e.g., 4 hours) by observing for precipitation.

    • Select the simplest vehicle that achieves the desired state (solution or stable suspension) at the required concentration.

Dosing and Administration Workflow

The overall workflow for establishing the dosing regimen for a novel compound follows a logical progression from dose-range finding to definitive pharmacokinetic and pharmacodynamic studies.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: PK/PD & Efficacy A Compound Characterization (Solubility, Stability) B Vehicle Selection & Formulation Development A->B Informs C Dose Range-Finding (DRF) Study (e.g., Single Ascending Dose) B->C Enables In Vivo Testing D Maximum Tolerated Dose (MTD) Determination C->D Defines Upper Dose Limit E Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) D->E Guides Dose Selection F Pharmacodynamic (PD) & Efficacy Model Studies D->F Guides Dose Selection E->F Correlates Exposure with Effect

Caption: Preclinical In Vivo Dosing Workflow.

Dose Range-Finding and Maximum Tolerated Dose (MTD) Studies

The first in vivo step is to determine a range of doses that are tolerated by the animal model.[12] This is typically achieved through a dose range-finding (DRF) study, which then informs the definitive Maximum Tolerated Dose (MTD) study.[13] The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality over a specified period.[14]

Protocol 2: Acute MTD Study in Mice (Example)

  • Objective: To determine the single-dose MTD of 5-Amino-1-benzofuran-2-carboxamide hydrochloride.

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (n=3 M, 3 F)

    • Group 2-5: Ascending doses of the compound (e.g., 10, 30, 100, 300 mg/kg) (n=3 M, 3 F per group). Dose selection may be guided by in vitro cytotoxicity data if available.

  • Administration:

    • Route: To be determined by the intended clinical route and vehicle screening (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Volume: Typically 10 mL/kg for mice for both PO and IP routes.[15][16]

  • Procedure:

    • Acclimatize animals for at least 7 days.

    • Record baseline body weights.

    • Prepare dosing solutions/suspensions on the day of dosing.

    • Administer a single dose to each animal according to its group assignment.

    • Monitor animals continuously for the first 4 hours for clinical signs of toxicity (e.g., changes in posture, activity, respiration, convulsions).

    • Record clinical observations and body weights daily for 7-14 days.

    • At the end of the study, perform a gross necropsy on all animals.

  • Endpoint: The MTD is the highest dose at which no significant clinical signs of toxicity, no greater than 10-15% body weight loss, and no mortality are observed.

Routes of Administration: Principles and Protocols

The choice of administration route is critical and depends on the compound's properties and the study's objective. The most common routes in rodent studies are oral, intravenous, intraperitoneal, and subcutaneous.[1]

Table 2: Comparison of Common Administration Routes in Rodents

RouteAbbreviationSpeed of OnsetKey Features & Considerations
Intravenous IV (tail vein)Very Rapid100% bioavailability by definition. Requires soluble, non-irritating formulations. Technically demanding.
Intraperitoneal IPRapidBypasses first-pass metabolism. Large surface area for absorption. Risk of injection into organs.
Oral Gavage POSlowerClinically relevant route. Subject to first-pass metabolism and GI tract degradation. Ensures accurate dosing.[17]
Subcutaneous SCSlowSlower, more sustained absorption. Suitable for suspensions and depot formulations.

Protocol 3: Oral Gavage (PO) Administration in a Rat

  • Objective: To accurately deliver a specified volume of the test article to the stomach.

  • Materials: Dosing formulation, appropriately sized rat, flexible or rigid gavage needle with a ball tip, syringe.

  • Procedure:

    • Measure the correct length of the gavage needle (from the tip of the rat's nose to the last rib).

    • Fill the syringe with the calculated dose volume (typically 5-10 mL/kg for rats).[18]

    • Securely restrain the rat to immobilize its head and straighten its back.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus to the pre-measured length. Do not force the needle.

    • Administer the dose smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Observe the animal for any signs of distress or misdosing (e.g., fluid from the nose).

Pharmacokinetic (PK) Studies

Pharmacokinetic studies characterize what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[2] A well-designed PK study is essential for correlating drug exposure with pharmacological effects.[19][20]

Protocol 4: Basic Pharmacokinetic Study in Rats

  • Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of 5-Amino-1-benzofuran-2-carboxamide hydrochloride.

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Groups:

    • Group 1: IV administration (e.g., 2 mg/kg) (n=3-4)

    • Group 2: PO administration (e.g., 10 mg/kg) (n=3-4)

  • Procedure:

    • Administer the dose via the specified route.

    • Collect blood samples (e.g., ~100-200 µL) at specified time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). The number of animals should be sufficient to reliably estimate population variability.[21]

    • Process blood to plasma and store frozen (-80°C) until analysis.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate PK parameters using appropriate software.

G cluster_0 Absorption cluster_1 Distribution cluster_2 Metabolism & Excretion A Drug at Administration Site (e.g., GI Tract) B Central Compartment (Blood/Plasma) A->B ka C Peripheral Tissues (Site of Action) B->C kdist D Liver (Metabolism) B->D E Kidney/Bile (Excretion) B->E kel C->B k-dist D->E Metabolites

Caption: Simplified Pharmacokinetic (ADME) Pathway.

Dose Conversion Between Species

Extrapolating doses from animal models to humans (or between animal species) is a critical step in translational research. The most accepted method is based on Body Surface Area (BSA), as it correlates better with metabolic rate across species than body weight alone.[22]

Table 3: Body Surface Area (BSA) Conversion Factors (Km)

SpeciesBody Weight (kg)BSA (m²)Km Factor ( kg/m ²)
Mouse0.020.0073
Rat0.150.0256
Human601.637

Source: Data adapted from FDA guidelines and scientific literature.[22][23]

Formula for Human Equivalent Dose (HED):

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)[23]

Example Calculation: If the effective dose in a rat is found to be 30 mg/kg: HED (mg/kg) = 30 mg/kg × (6 / 37) ≈ 4.86 mg/kg

Conclusion and Future Directions

This guide outlines the foundational principles and protocols for initiating the in vivo evaluation of 5-Amino-1-benzofuran-2-carboxamide hydrochloride. By systematically characterizing the compound, selecting an appropriate vehicle, determining the maximum tolerated dose, and understanding its pharmacokinetic profile, researchers can build a robust data package. This essential preclinical information is the basis for designing subsequent efficacy studies and, ultimately, for making informed decisions about the compound's potential for clinical development. All research must be conducted with the highest standards of scientific rigor and ethical consideration for animal welfare, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[1][4]

References

  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • U.S. Food and Drug Administration (FDA). (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Routes of Administration.
  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models.
  • U.S. Food and Drug Administration (FDA). (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]

  • Bioscientia Medicina. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Shin, J. W., Seol, I. C., & Son, C. G. (2010). Interpretation of Animal Dose and Human Equivalent Dose for Drug Development. Journal of Korean Medicine, 31(3), 1-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42961846, 5-amino-1-benzofuran-2-carboxamide hydrochloride. Retrieved from [Link]

  • Charles River. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Inotiv. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]

  • Lee, S. H., et al. (2017). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology, 30(1), 47-54. Retrieved from [Link]

  • Li, C., & Li, J. (2019). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1900, 21-27. Retrieved from [Link]

  • Al-Tabakha, M. M. (n.d.). Routes Of Drug Administration. Retrieved from [Link]

  • Ganesan, K. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. Journal of Pharmaceutical Negative Results, 11(1). Retrieved from [Link]

  • Scantox. (n.d.). Preclinical Drug Formulation. Retrieved from [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from [Link]

  • Tuntivanich, P., et al. (2016). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Pharmaceutical Sciences, 105(7), 2055-2063. Retrieved from [Link]

  • Tiwari, A., & Rathore, A. S. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. AAPS PharmSciTech, 19(6), 2417-2420. Retrieved from [Link]

Sources

Application Note & Protocols: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of 5-Amino-1-benzofuran-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantitative determination of 5-Amino-1-benzofuran-2-carboxamide hydrochloride, a key heterocyclic compound. Benzofuran derivatives are of significant interest in pharmaceutical development due to their diverse pharmacological activities.[1][2] The reliable quantification of these molecules is critical for quality control, pharmacokinetic studies, and regulatory compliance. This document provides field-proven, step-by-step protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The rationale behind critical experimental parameters is explained to ensure scientific integrity and facilitate method transfer. All protocols are grounded in principles outlined by major regulatory bodies.[3][4]

Analyte Overview and Physicochemical Properties

5-Amino-1-benzofuran-2-carboxamide hydrochloride is a substituted benzofuran. Understanding its fundamental properties is the first step in developing a robust analytical method.

PropertyValueSource
IUPAC Name 5-amino-1-benzofuran-2-carboxamide;hydrochlorideN/A
Molecular Formula C₉H₈N₂O₂•HCl[5]
Molecular Weight 212.63 g/mol [5]
CAS Number 1171762-91-6[5]
PubChem CID 42961846[5]
Free Base MW 176.17 g/mol Calculated
Structure (Free Base)
Chemical structure of 5-Amino-1-benzofuran-2-carboxamidePubChem

High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a reverse-phase HPLC method suitable for routine purity assessments, quality control, and quantification in non-biological matrices.

Scientific Rationale for Method Design

The chosen reverse-phase chromatography approach is ideal for moderately polar compounds like our analyte. A C18 stationary phase provides the necessary hydrophobic interaction for retention. The use of a gradient elution—starting with a high aqueous content and increasing the organic solvent percentage—is crucial. This ensures that the polar analyte is retained on the column initially and then eluted with good peak symmetry as the mobile phase becomes more non-polar. Formic acid is added as a mobile phase modifier to control the ionization state of the amine group, thereby sharpening the chromatographic peak and ensuring consistent retention times.

Experimental Protocol: HPLC-UV Analysis

2.2.1. Sample and Standard Preparation

  • Rationale: The sample must be fully dissolved in a solvent compatible with the initial mobile phase to ensure good peak shape and prevent precipitation on the column.[6] A concentration of ~0.1-1 mg/mL is a typical starting point for HPLC analysis.[6]

  • Protocol:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Amino-1-benzofuran-2-carboxamide hydrochloride standard and transfer to a 10 mL volumetric flask.

    • Dissolve in a diluent of 50:50 acetonitrile:water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

    • Bring the flask to volume with the diluent.

    • Working Standard (e.g., 0.1 mg/mL): Perform a 1:10 dilution of the stock solution with the same diluent.

    • Sample Preparation: Prepare samples in the same diluent to a similar target concentration.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and prevent column clogging.[7]

2.2.2. Chromatographic Conditions

ParameterRecommended SettingJustification
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with UV/DAD detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentC18 provides robust retention for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the analyte, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low UV cutoff.
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-17 min: 95% B; 17.1-20 min: 5% BGradient ensures elution of the analyte with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
UV Detection Diode Array Detector (DAD), monitor at 254 nm and 280 nmWavelengths selected based on typical absorbance of aromatic systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For high-sensitivity and high-selectivity applications, such as bioanalysis in complex matrices (e.g., plasma, urine), LC-MS/MS is the gold standard. This protocol is designed for quantification in such matrices.

Scientific Rationale for Method Design

The power of LC-MS/MS lies in its ability to isolate a specific precursor ion and monitor its unique fragment ions, a technique known as Multiple Reaction Monitoring (MRM). This provides exceptional selectivity and sensitivity, filtering out noise from complex matrix components. Electrospray Ionization (ESI) in positive mode is selected because the primary amine group on the analyte is readily protonated, forming a stable [M+H]⁺ ion. The fragmentation of the benzofuran core is predictable, often involving losses of small, stable molecules like carbon monoxide (CO), which provides a basis for selecting robust MRM transitions.[8][9]

Visualizing the Analytical Workflow

Analytical_Workflow cluster_Prep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection cluster_Data Data Analysis Sample Matrix Sample (e.g., Plasma) Spike Spike with IS Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap Inject Inject into HPLC System Evap->Inject Column C18 Reverse Phase Column Inject->Column Gradient Gradient Elution Column->Gradient ESI ESI+ Source Gradient->ESI Q1 Q1: Precursor Ion Isolation (m/z 177.1) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3 Integration Peak Integration Q3->Integration Curve Calibration Curve (Linear Regression) Integration->Curve Quant Quantify Unknowns Curve->Quant Fragmentation_Pathway cluster_Q2 Collision Cell (Q2) Parent Precursor Ion [M+H]⁺ m/z 177.1 Frag1 Product Ion 1 (Quantifier) m/z 160.1 Parent->Frag1 -NH₃ (Loss of Ammonia) Frag2 Product Ion 2 (Qualifier) m/z 132.1 Parent->Frag2 -NH₃, -CO (Loss of Ammonia & CO)

Caption: Proposed fragmentation of the analyte in the mass spectrometer.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Role
5-Amino-1-benzofuran-2-carboxamide 177.1160.1 100Quantifier
177.1132.150Qualifier
Internal Standard (IS) User DefinedUser Defined100Quantifier

Bioanalytical Method Validation Protocol

The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose. [4]The protocols below are based on the principles outlined in the FDA and ICH M10 guidelines. [3][4][10]

Parameter Purpose Protocol Summary Acceptance Criteria (FDA/ICH M10)
Specificity & Selectivity To ensure that components in the matrix do not interfere with the analyte's quantification. Analyze at least 6 blank matrix lots. Compare response at the analyte's retention time to the response of the Lower Limit of Quantitation (LLOQ) standard. Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the internal standard.
Linearity & Range To define the concentration range over which the assay is accurate and precise. Analyze a calibration curve with a blank, a zero standard, and 6-8 non-zero standards spanning the expected concentration range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy (Trueness) To measure the closeness of determined values to the nominal concentration. Analyze Quality Control (QC) samples at a minimum of 4 levels (LLOQ, Low, Mid, High) in at least 5 replicates per level. Mean concentration should be within ±15% of the nominal value for each QC level (±20% at LLOQ).
Precision (Repeatability & Intermediate) To assess the random error or scatter of the data. Calculated from the same data as Accuracy. Expressed as the coefficient of variation (%CV). %CV should be ≤ 15% for each QC level (≤ 20% at LLOQ).
Limit of Quantitation (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. The LLOQ is the lowest standard on the calibration curve. Must meet Accuracy (±20%) and Precision (≤ 20%) criteria. Response should be at least 5x that of a blank sample.

| Stability | To evaluate the stability of the analyte in the matrix under various storage and handling conditions. | Test QC samples (Low and High) after exposure to relevant conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 4h at RT), and Long-Term (-80°C). | Mean concentrations of stability samples must be within ±15% of nominal values. [11]|

References

  • 5-Amino-1-benzofuran-2-carboxylic acid | C9H7NO3 | CID 22262728 - PubChem. National Center for Biotechnology Information. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. U.S. Food and Drug Administration. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. LCGC International. [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. SciSpace. [Link]

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. Virginia Tech. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed. National Center for Biotechnology Information. [Link]

  • HPLC Sample Preparation - Organomation. Organomation Associates, Inc. [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. IJCPS. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Mass spectrometry of some furanocoumarins - Canadian Science Publishing. Canadian Science Publishing. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed. National Center for Biotechnology Information. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. American Chemical Society. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. Agilent Technologies. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Spectroscopy Journal. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • 6-APB - Wikipedia. Wikipedia. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. U.S. Department of Health and Human Services. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. MDPI. [Link]

  • 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride | C11H12ClNO3 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Application Notes: A Researcher's Guide to Preparing Stock Solutions of 5-Amino-1-benzofuran-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-1-benzofuran-2-carboxamide hydrochloride is a small molecule of interest within drug discovery and chemical biology. As with any experimental science, the integrity and reproducibility of results are paramount. A foundational element that is often overlooked is the accurate and consistent preparation of compound stock solutions. Improperly prepared solutions can lead to errors in concentration, compound degradation, or precipitation, all of which invalidate downstream experimental data.

This comprehensive guide provides a detailed, field-proven protocol for the preparation of stock solutions of 5-Amino-1-benzofuran-2-carboxamide hydrochloride. Moving beyond a simple list of steps, this note explains the scientific rationale behind each procedural choice, ensuring that researchers can create reliable, stable, and validated stock solutions for use in a wide array of biological and chemical assays.

Section 1: Compound Characteristics & Handling

Before any bench work begins, a thorough understanding of the compound's properties is essential. This informs every decision, from solvent choice to storage conditions.

Key Compound Properties

The properties of 5-Amino-1-benzofuran-2-carboxamide hydrochloride are summarized below. The molecular weight is calculated from the molecular formula of the free base (C₉H₈N₂O₂) and hydrochloric acid (HCl).

PropertyValueSource / Rationale
Chemical Name 5-Amino-1-benzofuran-2-carboxamide hydrochlorideIUPAC Nomenclature
Molecular Formula C₉H₉ClN₂O₂Derived from free base[1]
Molecular Weight 212.63 g/mol Calculated (Free Base MW: 176.17 + HCl MW: 36.46)
Appearance Typically an off-white to light-colored solid/powder.General observation for similar compounds
Primary Solvent Dimethyl Sulfoxide (DMSO), AnhydrousRecommended based on chemical structure and common practice[2]
Aqueous Solubility Expected to be low to moderate.The hydrochloride salt enhances aqueous solubility, but the core benzofuran structure is hydrophobic.
Safety & Handling Precautions

While specific toxicity data for this compound is not widely available, it is prudent to handle it with the standard care afforded to all novel research chemicals.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling Powder: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particulates.

  • Disposal: Dispose of the compound and any solutions in accordance with your institution's chemical waste management guidelines.

Section 2: Scientific Principles of Solubilization

A robust protocol is built on a foundation of chemical principles. Understanding why a certain solvent or technique is used allows for intelligent troubleshooting and adaptation.

The Rationale for DMSO as the Primary Solvent

For many non-polar to moderately polar small molecules used in life sciences, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration primary stock solutions.[2]

  • High Solvating Power: DMSO is a highly polar, aprotic solvent capable of dissolving a vast array of organic compounds that are poorly soluble in water.[3] Its ability to accept hydrogen bonds and its dipolar nature make it exceptionally effective.

  • Biocompatibility at Low Concentrations: In most cell-based assays, final DMSO concentrations below 0.5% are well-tolerated by cells, although this should be empirically determined for sensitive cell lines.[4]

  • Cryoprotectant Properties: DMSO helps prevent the formation of ice crystals, which is beneficial for the long-term storage of stock solutions at -20°C or -80°C.[3]

  • Miscibility: It is fully miscible with water and most organic solvents, which simplifies the process of creating aqueous working solutions from the primary stock.

The Role of the Hydrochloride Salt

The "hydrochloride" designation indicates that the basic amino group on the benzofuran ring has been protonated to form a salt with hydrochloric acid. This is a common strategy in medicinal chemistry to improve a compound's physical properties.

  • Enhanced Aqueous Solubility: The primary reason for creating a hydrochloride salt is to increase the solubility of the compound in aqueous media compared to its free base form.[5]

  • Improved Stability & Handling: Salts are often crystalline solids that are easier to weigh and handle than the corresponding free base, which may be an oil or an amorphous solid.

However, even as a salt, the aqueous solubility might not be sufficient for creating high-concentration stock solutions directly in buffer. Therefore, the standard and most reliable workflow is to first create a concentrated stock in an organic solvent like DMSO and then dilute it into the desired aqueous medium for the experiment.[6]

Section 3: Experimental Protocols

This section provides validated, step-by-step methods for preparing a high-concentration primary stock solution in DMSO and subsequent aqueous working solutions.

Protocol for Preparation of a 50 mM Primary Stock in DMSO

This protocol details the creation of a 50 mM stock solution, a common concentration for primary compound storage.

Materials:

  • 5-Amino-1-benzofuran-2-carboxamide hydrochloride powder

  • Anhydrous (Biotech Grade) Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial or polypropylene microcentrifuge tube

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparation: Allow the container of the compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Calculation of Mass: Calculate the mass of the compound required. For example, to prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L × 0.001 L × 212.63 g/mol = 0.01063 g = 10.63 mg

  • Weighing the Compound: Tare the analytical balance with your chosen vial (e.g., an amber glass vial). Carefully weigh out the calculated mass (e.g., 10.63 mg) of the compound directly into the vial. Record the exact mass.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO needed.

    • Volume (mL) = [Mass (mg) / 212.63 ( g/mol )] / 50 (mmol/L)

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex at medium speed for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved.

    • Causality Note: Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if the compound is slow to dissolve. However, always check for compound stability under these conditions first.

  • Labeling: Clearly label the vial with the compound name, exact concentration (e.g., 50 mM), solvent (DMSO), preparation date, and your initials.[7]

  • Storage: For immediate use, store at 4°C. For long-term storage, proceed to the storage protocol in Section 4.

Protocol for Preparation of Aqueous Working Solutions

This protocol describes the dilution of the DMSO primary stock into an aqueous buffer or cell culture medium for a final assay.

Procedure:

  • Thaw Primary Stock: If frozen, remove the 50 mM primary stock from the freezer and allow it to thaw completely at room temperature. Vortex gently to re-homogenize.

  • Intermediate Dilution (Recommended): To avoid precipitation, it is best practice to perform a serial dilution rather than a single large dilution.[4] For example, to get a 100 µM working solution from a 50 mM stock:

    • First, prepare a 1 mM intermediate stock by diluting the 50 mM stock 1:50 (e.g., 2 µL of 50 mM stock + 98 µL of aqueous buffer).

    • Next, prepare the final 100 µM working solution by diluting the 1 mM intermediate stock 1:10 (e.g., 10 µL of 1 mM stock + 90 µL of aqueous buffer).

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your assay. For the example above, the final concentration would be 0.2%, which is generally well-tolerated.

    • Final % DMSO = (Volume of Stock / Total Volume) × Initial % DMSO

  • Vehicle Control: Prepare a matching vehicle control by performing the same dilution steps with pure DMSO instead of the compound stock solution. This is critical for differentiating compound effects from solvent effects.

Section 4: Workflow Visualization & Storage

Stock Preparation Workflow

The following diagram illustrates the complete workflow from solid compound to final aqueous working solution.

G cluster_prep Primary Stock Preparation (in Fume Hood) cluster_storage Storage cluster_working Working Solution Preparation powder 1. Weigh Compound Powder (e.g., 10.63 mg) add_dmso 2. Add Anhydrous DMSO (Calculated Volume) powder->add_dmso Quantitative Transfer dissolve 3. Vortex to Dissolve (Ensure Clarity) add_dmso->dissolve Capped Vial aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot store 5. Store at -20°C or -80°C (Protect from Light) aliquot->store thaw 6. Thaw One Aliquot store->thaw For Experiment dilute 7. Serially Dilute into Aqueous Buffer/Medium thaw->dilute assay 8. Use in Assay (Final DMSO < 0.5%) dilute->assay

Caption: Workflow for preparing 5-Amino-1-benzofuran-2-carboxamide HCl solutions.

Recommended Storage & Handling

Proper storage is crucial to maintain the integrity of the compound over time.

  • Solid Compound: Store the neat powder at -20°C in a desiccator to protect it from moisture and light.

  • Primary DMSO Stock:

    • Long-Term: Aliquot the primary stock solution into single-use volumes in tightly sealed vials (amber or wrapped in foil) and store at -80°C.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound or introduce water into the DMSO stock, leading to precipitation.

    • Short-Term: For frequent use, a stock can be kept at -20°C for up to one month.[4]

  • Aqueous Working Solutions: These solutions should be prepared fresh for each experiment and should not be stored. The compound is more susceptible to hydrolysis and degradation in aqueous environments.

Section 5: Troubleshooting

ProblemPotential CauseRecommended Solution
Compound will not fully dissolve in DMSO. Insufficient solvent volume; low-quality DMSO; compound has low solubility.Re-check calculations. Use gentle warming (37°C) or sonication. If it persists, a lower concentration stock may be necessary.
Precipitate forms when diluting into aqueous buffer. "Salting out" effect due to poor aqueous solubility.Perform serial dilutions instead of a single large one. Ensure the final DMSO concentration is sufficient to maintain solubility, or consider using a co-solvent like PEG400 or Tween 80 in the final buffer.[4]
Experimental results are inconsistent over time. Stock solution degradation.Avoid repeated freeze-thaw cycles by using single-use aliquots. Ensure anhydrous DMSO was used. Prepare a fresh primary stock solution from powder.

References

  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9679, 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22262728, 5-Amino-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • Ashbaugh, M. E., & Moser, A. (2021).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71744198, 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride. Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). 5-AMINO-1-BENZOFURAN-2- CARBOXYLIC ACID INT | 42933-44-8. Retrieved from [Link]

  • ResearchGate. (2021). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 439110, 2-(5-carbamimidoyl-1-benzofuran-2-yl)-1H-indole-6-carboximidamide. Retrieved from [Link]

  • Liang, D., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis.
  • National Institutes of Health. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)
  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16042302, 5-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5-AMINOBENZOFURAN-2-CARBOXAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 43327231, N-(5-amino-2-pyridinyl)-1-benzofuran-2-carboxamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"improving the stability of benzofuran-2-carboxamide derivatives in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzofuran-2-Carboxamide Derivatives. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies. This guide is structured to address the common challenges encountered when working with these compounds in solution, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) on Chemical Stability

This section addresses the most common questions regarding the stability of benzofuran-2-carboxamide derivatives in experimental settings.

Q1: My benzofuran-2-carboxamide derivative is showing signs of degradation in my assay. What are the most probable causes?

A1: Degradation of benzofuran-2-carboxamide derivatives in solution is typically multifactorial, but the primary culprits are often related to the chemical environment and physical storage conditions. The two most susceptible points in the molecular structure are the amide linkage and the benzofuran ring system itself.

  • Hydrolysis of the Carboxamide Bond: The amide bond is prone to cleavage through hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[1][2] This will break the molecule into a benzofuran-2-carboxylic acid and the corresponding amine.

  • Instability of the Benzofuran Ring: The furan component of the benzofuran scaffold can be susceptible to ring-opening reactions, particularly under harsh acidic or basic conditions or in the presence of strong oxidizing or reducing agents.[3][4]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that alter the structure of your compound. This is a known degradation pathway for related aromatic heterocyclic compounds.[5][6]

  • Solvent Reactivity: While common laboratory solvents are generally considered inert, some can participate in or promote degradation. For instance, protic solvents may facilitate hydrolysis, while others may contain impurities that can react with your compound.

To diagnose the issue, a systematic approach is necessary. Start by evaluating the pH of your solution, the solvents used, and the light exposure conditions during your experiment and storage.

Q2: How significantly does pH impact the stability of my benzofuran-2-carboxamide derivative?

A2: The pH of your solution is one of the most critical factors governing the stability of these compounds.[2] Both acidic and basic conditions can accelerate degradation, primarily through hydrolysis of the amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (typically pH < 4), the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic solutions (typically pH > 8), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide. This pathway is often more aggressive than acid-catalyzed hydrolysis for carboxamides.[7][8] Studies on peptide bonds have shown that direct hydrolysis, or "scission," is the dominant degradation mechanism at pH 10.[1]

  • Benzofuran Ring Instability at Extreme pH: There is evidence that the benzofuran ring itself can be less stable in the presence of strong acids.[4] This could lead to complex degradation profiles beyond simple amide hydrolysis.

For optimal stability, it is generally recommended to prepare and store solutions of benzofuran-2-carboxamide derivatives in a buffered system within a pH range of 5 to 7.5 . Always empirically determine the optimal pH for your specific derivative, as substituents on the benzofuran ring or the amide nitrogen can influence stability.

Q3: My experiments are conducted on the benchtop under ambient light. Should I be concerned about photostability?

A3: Yes, photostability is a valid concern. Aromatic and heterocyclic compounds, including benzofurans, can absorb UV-Vis light, which can lead to photochemical degradation.[5]

The extent of photodegradation depends on several factors:

  • Wavelength and Intensity of Light: Shorter wavelengths (UV range) are generally more damaging than visible light. The intensity of the light source also plays a significant role.

  • Presence of Photosensitizers: Components in your experimental medium (e.g., cell culture media, buffers with certain additives) can act as photosensitizers, absorbing light energy and transferring it to your compound, thereby accelerating its degradation.[5]

  • Solvent: The solvent can influence the rate and pathway of photodegradation.

Preventative Measures:

  • Work in a light-controlled environment where possible.

  • Use amber-colored vials or tubes for sample preparation and storage.

  • If experiments must be conducted in clear plates or vessels, minimize the duration of light exposure.

  • Include a "dark control" (a sample prepared and run in parallel but protected from light) in your experiments to quantify the extent of photodegradation.

Q4: What are the recommended solvents for dissolving and storing benzofuran-2-carboxamide derivatives?

A4: The choice of solvent is critical for both solubility and stability.

  • Recommended Solvents for Stock Solutions: For creating concentrated stock solutions, aprotic organic solvents are generally preferred.

    • Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules.

    • N,N-Dimethylformamide (DMF) is another suitable option.

    • Acetonitrile (ACN) or Ethanol (EtOH) can also be used, depending on the solubility of the specific derivative.

  • Aqueous Solutions for Assays: When preparing aqueous solutions for biological or analytical assays, it is best to dilute the concentrated stock solution into an appropriate buffer (e.g., PBS, TRIS) at the desired pH. The final concentration of the organic solvent should be kept to a minimum (typically <1%, often <0.1%) to avoid artifacts in the assay and minimize any potential solvent-mediated degradation.

Solvents and Conditions to Approach with Caution:

  • Protic Solvents (e.g., Methanol, Water without buffering): If used for long-term storage, these can participate in hydrolysis, especially if the pH is not controlled.

  • Strongly Acidic or Basic Solutions: Avoid preparing stock solutions in acidic or basic solvents unless required for a specific reaction, as this will likely lead to rapid degradation.[7][8]

Section 2: Troubleshooting Guides

This section provides step-by-step protocols to investigate and resolve common stability issues.

Guide 1: Investigating Hydrolytic Degradation

If you suspect pH-related instability, this guide will help you systematically assess the impact of pH on your compound.

Objective: To determine the stability of a benzofuran-2-carboxamide derivative across a range of pH values.

Methodology:

  • Prepare Buffers: Prepare a set of buffers covering the pH range of interest (e.g., pH 3, 5, 7.4, and 9). Ensure the buffer components do not interfere with your analytical method.

  • Prepare Test Solutions:

    • Create a concentrated stock solution of your compound in DMSO or ACN.

    • Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., HPLC-UV). Keep the percentage of organic solvent low and consistent across all samples.

  • Incubation:

    • Divide each buffered solution into two sets.

    • Store one set at your typical experimental temperature (e.g., 37°C) and the other at a control temperature (e.g., 4°C).

    • Protect all samples from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

    • Immediately analyze the aliquots by a stability-indicating method, typically reverse-phase HPLC.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time for each pH and temperature condition.

    • Look for the appearance of new peaks, which may correspond to degradation products (e.g., the carboxylic acid and amine).

Interpreting the Results: A rapid decrease in the parent peak area at acidic and/or basic pH values, especially at the higher temperature, is a strong indicator of hydrolytic instability. The appearance of a new, more polar peak (which would have a shorter retention time in reverse-phase HPLC) could correspond to the benzofuran-2-carboxylic acid degradation product.

Experimental Workflow: pH Stability Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (in DMSO/ACN) dilute Dilute Stock into Buffers stock->dilute buffers Prepare Buffers (pH 3, 5, 7.4, 9) buffers->dilute temp_split Split Samples: - Experimental Temp (e.g., 37°C) - Control Temp (e.g., 4°C) dilute->temp_split sampling Sample at Time Points (0, 2, 4, 8, 24h) temp_split->sampling hplc Analyze by HPLC sampling->hplc data Plot % Parent Compound vs. Time hplc->data

Caption: Workflow for assessing pH-dependent hydrolytic stability.

Guide 2: Assessing Photostability

Use this protocol to determine if your compound is susceptible to degradation upon exposure to light.

Objective: To evaluate the impact of light exposure on the stability of a benzofuran-2-carboxamide derivative.

Methodology:

  • Prepare Solutions:

    • Prepare a solution of your compound in your typical experimental solvent and buffer system.

    • Use a concentration suitable for your analytical method (e.g., HPLC-UV).

  • Sample Setup:

    • Aliquot the solution into two sets of transparent vials.

    • Light-Exposed Set: Place one set of vials under a controlled light source that mimics your laboratory's ambient conditions or a standardized photostability chamber.

    • Dark Control Set: Wrap the second set of vials completely in aluminum foil and place them in the same location to ensure identical temperature conditions.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from both a light-exposed and a dark control vial.

    • Analyze the aliquots immediately by HPLC.

  • Data Analysis:

    • For each time point, compare the peak area of the parent compound in the light-exposed sample to that in the dark control.

    • A significant decrease in the parent peak area in the light-exposed sample compared to the dark control indicates photodegradation.

Decision Flowchart: Troubleshooting Compound Degradation

G cluster_hplc HPLC Issues cluster_stability Stability Investigation start Observation: Unexpected peaks or loss of parent compound in HPLC check_hplc Is the HPLC system performing correctly? (Run system suitability/standard) start->check_hplc hplc_issue Troubleshoot HPLC System: - Check mobile phase - Purge system - Inspect column check_hplc->hplc_issue No hplc_ok HPLC System OK check_hplc->hplc_ok Yes stability_issue Potential Compound Instability hplc_ok->stability_issue ph_test Perform pH Stability Study (Guide 1) stability_issue->ph_test photo_test Perform Photostability Study (Guide 2) stability_issue->photo_test ph_result Degradation at specific pH? ph_test->ph_result photo_result Degradation in light? photo_test->photo_result optimize_ph Optimize solution pH Use appropriate buffer ph_result->optimize_ph Yes end Stable Compound ph_result->end No protect_light Protect from light Use amber vials photo_result->protect_light Yes photo_result->end No

Caption: A logical flowchart for diagnosing the root cause of compound instability.

Guide 3: Differentiating Degradation from Experimental Artifacts (HPLC Troubleshooting)

Sometimes, what appears to be compound degradation is actually an artifact of the analytical method. Before concluding that your compound is unstable, rule out common HPLC issues.

Objective: To identify and resolve common HPLC problems that can be mistaken for sample degradation.

Observation Potential HPLC Cause Troubleshooting Steps
New, unexpected peaks ("ghost peaks") Contamination in the mobile phase, injector, or column. Carryover from a previous injection.1. Run a blank gradient (injecting only mobile phase or solvent). If the peak is present, the source is the system, not the sample. 2. Prepare fresh mobile phase with high-purity solvents and additives. 3. Implement a robust needle wash protocol. 4. Flush the column with a strong solvent.
Drifting retention time Change in mobile phase composition (e.g., evaporation of volatile organic component), fluctuating column temperature, or insufficient column equilibration.1. Ensure mobile phase reservoirs are capped. 2. Use a column oven to maintain a constant temperature.[9] 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Peak splitting or tailing Column degradation (void at the inlet), chemical incompatibility between the sample solvent and the mobile phase, or column overload.1. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need replacement. 2. Ensure the sample is dissolved in a solvent that is weaker than or similar to the initial mobile phase. 3. Inject a diluted sample to check for overloading effects.[9]
Loss of parent peak area (all samples) Leak in the system, issue with the injector (not drawing the correct volume), or detector malfunction.1. Perform a system pressure test to check for leaks. 2. Visually inspect the injection sequence to ensure proper sample aspiration. 3. Calibrate the detector and check lamp performance (for UV detectors).

For more comprehensive HPLC troubleshooting, refer to specialized guides.[10][11]

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Lavanya, A., Sribalan, R., & Padmini, V. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal, 23(4), 410-423. Available from: [Link]

  • Oschmann, M., Johansson Holm, L., Pourghasemi-Lati, M., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved January 23, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Abu-Hashem, A. A., et al. (n.d.). Reactivity of Benzofuran Derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry. PubMed. Retrieved January 23, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2024). PharmaCores. Retrieved January 23, 2026, from [Link]

  • Lou, S., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Advances, 9(71), 41653-41660. Available from: [Link]

  • Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD. Retrieved January 23, 2026, from [Link]

  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399-403. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Hoagland, R. E. (2001). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 49(8), 3737-3742. Available from: [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Troubleshooting in HPLC: A Review. (2023). IJSDR. Retrieved January 23, 2026, from [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 43(22), 8635-8642. Available from: [Link]

  • pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2021). MDPI. Retrieved January 23, 2026, from [Link]

Sources

"optimizing incubation time for 5-Amino-1-benzofuran-2-carboxamide hydrochloride treatment"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "5-Amino-1-benzofuran-2-carboxamide hydrochloride" is used throughout this guide as a representative novel small molecule inhibitor for illustrative purposes. The principles, protocols, and troubleshooting steps described herein are broadly applicable to the initial characterization of any new small molecule compound in cell-based assays.

Introduction: First Principles for a Novel Compound

When working with an uncharacterized small molecule, such as 5-Amino-1-benzofuran-2-carboxamide hydrochloride, there is no pre-existing data to dictate experimental parameters. Therefore, the first objective is not to guess the correct incubation time, but to establish a logical, stepwise framework to determine it empirically. The optimal incubation time is intrinsically linked to the compound's mechanism of action, the cell line's doubling time, and the nature of the desired biological effect.

This guide provides a systematic approach to move from an unknown compound to a well-characterized experimental system, focusing on the critical parameter of incubation time.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when designing experiments with a new compound.

Q1: Where do I start? What is the first experiment I should run?

A1: The foundational experiment is a broad-range dose-response assay at a fixed, but logically chosen, incubation time. The goal is to determine the concentration range where the compound exhibits biological activity, typically to calculate an initial IC50 (half-maximal inhibitory concentration).[1] A common starting point for incubation time is 72 hours, as this duration is often sufficient to observe effects on cell proliferation.[2]

  • Causality: A 72-hour period typically allows for multiple cell doubling cycles for many common cancer cell lines, providing a sufficient window to observe effects on proliferation. Shorter times might miss compounds with slower mechanisms of action, while longer times risk confounding factors like nutrient depletion or compound degradation.

Q2: How do I choose the initial incubation time for my first dose-response assay?

A2: The choice depends on the cell line's doubling time and the suspected mechanism of the compound.

Cell Doubling TimeSuspected MechanismRecommended Initial Incubation TimeRationale
Fast (< 24h) General Antiproliferative24 - 48 hoursThe effect should be apparent within 1-2 cell cycles.
Moderate (24-48h) General Antiproliferative72 hoursAllows for at least two cell cycles to observe a significant impact on cell number.[2]
Slow (> 48h) General Antiproliferative96 hours or longerNecessary to allow sufficient time for a measurable effect on proliferation to manifest.
Any Speed Inducer of Apoptosis16 - 24 hoursApoptotic pathways can be activated relatively quickly.[3]
Any Speed Cell Cycle Arrest24 hoursA compound that blocks the cell cycle can show effects within one doubling time.[4]
Q3: My compound shows no effect at any concentration. Does this mean it's inactive?

A3: Not necessarily. An apparent lack of activity can stem from several factors other than compound inactivity:

  • Inappropriate Incubation Time: The effect may manifest at an earlier or later time point. A time-course experiment is necessary.

  • Compound Instability: The molecule may be degrading in the culture medium over the incubation period.[5]

  • Poor Cell Permeability: The compound may not be entering the cells effectively.[3][5]

  • Incorrect Endpoint: The assay you are using (e.g., a proliferation assay) may not capture the compound's true biological effect (e.g., changes in protein expression or cell signaling).

Q4: The IC50 of my compound changes depending on the incubation time. Why?

A4: This is expected and provides valuable information.[6] The IC50 value is time-dependent.[6] A decreasing IC50 over time suggests a cumulative effect or that the compound's mechanism requires a longer duration to fully manifest. Conversely, an IC50 that increases after a certain time point might indicate compound degradation or the development of cellular resistance mechanisms.[7]

Part 2: Troubleshooting Guides

Guide 1: Issue - No Biological Effect Observed

You have performed an initial dose-response experiment (e.g., up to 100 µM for 72 hours) and see no change in cell viability/proliferation.

Logical Troubleshooting Workflow

Caption: Decision tree for troubleshooting a lack of compound activity.

Guide 2: Issue - High Variability Between Replicates

Your dose-response curves are inconsistent, and error bars are large, making it difficult to determine an accurate IC50.

Potential CauseExplanation & Solution
Inconsistent Seeding Density Why: Even small variations in the initial number of cells per well can be amplified over a 72-hour incubation, leading to large differences in the final readout.[2] Solution: Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette carefully and consider plating cells in a larger volume to minimize pipetting errors.
Edge Effects Why: Wells on the perimeter of a microplate are prone to faster evaporation, leading to changes in media concentration and affecting cell growth. Solution: Do not use the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[8]
Compound Precipitation Why: If the compound precipitates out of solution upon dilution in media, the actual concentration delivered to the cells will be inconsistent. Solution: Visually inspect all dilutions for precipitation under a microscope. Test the solubility of the compound in the final culture medium, including serum, before the experiment.
Cell Clumping Why: Clumped cells can lead to uneven growth and inconsistent exposure to the compound. Solution: Ensure complete cell dissociation with trypsin and gentle pipetting to create a single-cell suspension before seeding.

Part 3: Core Experimental Protocols

Protocol 1: Foundational Dose-Response Experiment to Determine IC50

This protocol establishes the effective concentration range of the compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) at a fixed time point (e.g., 72 hours).

Methodology:

  • Cell Seeding: Prepare a single-cell suspension of your chosen cell line. Seed cells into a 96-well plate at a pre-determined optimal density (ensuring control wells are not overgrown by the end of the assay). Incubate for 24 hours to allow for cell adherence.[8]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Amino-1-benzofuran-2-carboxamide hydrochloride in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[2]

  • Viability Assessment: Quantify cell viability using a suitable assay, such as CCK-8 or MTT.[9][10]

    • For CCK-8: Add 10 µL of CCK-8 solution to each well, incubate for 1-4 hours, and measure absorbance at 450 nm.[11][12]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time

This protocol identifies the ideal treatment duration.

Objective: To understand the kinetics of the compound's effect and identify the optimal time point for future assays.

Sources

Validation & Comparative

Validating the Anticancer Potential of Novel Benzofuran Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of novel anticancer compounds, using the hypothetical agent 5-Amino-1-benzofuran-2-carboxamide hydrochloride as a case study. We will navigate the critical in vitro and in vivo experiments required to establish efficacy and elucidate the mechanism of action, while objectively comparing its potential performance against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and advance promising cancer therapeutics.

Introduction: The Rationale for Investigating Benzofuran Scaffolds

The benzofuran moiety is a privileged heterocyclic structure found in numerous natural and synthetic compounds with a wide range of biological activities.[1] In oncology, benzofuran derivatives have emerged as promising candidates due to their ability to interact with various key targets implicated in cancer progression, such as protein kinases and enzymes involved in DNA replication.[1][2] The exploration of novel benzofuran-based compounds like 5-Amino-1-benzofuran-2-carboxamide hydrochloride is driven by the continuous need for more effective and selective anticancer agents that can overcome the limitations of current therapies, including drug resistance and off-target toxicity.[3]

The validation of any new anticancer agent is a meticulous process that begins with in vitro characterization and progresses to in vivo efficacy studies in relevant animal models.[4][5][6] This guide will delineate a logical, evidence-based workflow for this process, emphasizing the importance of robust experimental design and appropriate comparative controls.

In Vitro Validation: Establishing a Foundation of Anticancer Activity

The initial phase of validation focuses on assessing the direct effects of the compound on cancer cells in a controlled laboratory setting.[6][7] These in vitro assays are crucial for determining the compound's potency, selectivity, and primary mechanism of cell death.

Cell Viability and Cytotoxicity Assays: The First Line of Evidence

The fundamental question to address is whether 5-Amino-1-benzofuran-2-carboxamide hydrochloride can inhibit the proliferation of cancer cells. Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used for this purpose.[8][9] These assays measure the metabolic activity of viable cells, which correlates with cell number.

Comparative Analysis: The efficacy of our lead compound should be compared against standard-of-care chemotherapeutic agents. The choice of comparator drugs depends on the cancer type being investigated. For instance, in a study against colon cancer cell lines like COLO-205, a comparison with agents like cisplatin or doxorubicin would be appropriate.[10][11]

Table 1: Hypothetical Comparative Cytotoxicity (IC50) Data

CompoundTarget Cancer Cell Line (e.g., MCF-7 - Breast Cancer) IC50 (µM)Non-Cancerous Cell Line (e.g., MCF-10A - Normal Breast Epithelial) IC50 (µM)Selectivity Index (SI = IC50 Non-Cancerous / IC50 Cancerous)
5-Amino-1-benzofuran-2-carboxamide hydrochloride 5.2 >50 >9.6
Doxorubicin2.88.53.0
Cisplatin10.525.12.4

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A higher selectivity index is desirable, indicating a greater therapeutic window.

Experimental Protocol: XTT Cell Viability Assay [12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) and non-cancerous control cells (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Amino-1-benzofuran-2-carboxamide hydrochloride and comparator drugs (e.g., Doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well.

  • Incubation and Measurement: Incubate the plates for 2-4 hours to allow for the development of the formazan product. Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assays: Uncovering the Mechanism of Cell Death

Once cytotoxicity is established, the next crucial step is to determine how the compound kills cancer cells. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a gold standard for detecting apoptosis by flow cytometry.[13]

Scientific Rationale: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC).[14][15] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[14]

Table 2: Hypothetical Apoptosis Induction in a Cancer Cell Line (e.g., A549 - Lung Cancer)

Treatment (24h)Live Cells (Annexin V- / PI-)Early Apoptotic Cells (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control95%3%2%
5-Amino-1-benzofuran-2-carboxamide hydrochloride (at IC50) 45% 35% 20%
Staurosporine (Positive Control)20%50%30%

Experimental Protocol: Annexin V/PI Apoptosis Assay [13]

  • Cell Treatment: Treat cancer cells with 5-Amino-1-benzofuran-2-carboxamide hydrochloride at its IC50 concentration for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Interpretation: Delineate cell populations into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis: Investigating Effects on Cell Division

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death.[16] Flow cytometry analysis of propidium iodide-stained cells is a robust method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19]

Scientific Rationale: Propidium iodide is a stoichiometric DNA intercalator, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[18][20] This allows for the differentiation of cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).

Table 3: Hypothetical Cell Cycle Distribution in a Cancer Cell Line (e.g., HeLa - Cervical Cancer) after 24h Treatment

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Untreated Control55%25%20%
5-Amino-1-benzofuran-2-carboxamide hydrochloride (at IC50) 20% 15% 65%
Nocodazole (Positive Control for G2/M arrest)10%5%85%

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [20][21]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells for PI staining. Cells can be stored at -20°C for several weeks after fixation.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[18]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

In Vivo Validation: Assessing Efficacy in a Living System

While in vitro studies are essential, they do not fully recapitulate the complexity of a tumor within a living organism.[4][6] Therefore, in vivo validation is a critical step to evaluate the therapeutic potential of a novel anticancer agent.[5][22]

Tumor Xenograft Models: A Standard for Preclinical Efficacy

The most common in vivo model for preclinical cancer drug development is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[23][24][25]

Scientific Rationale: Immunocompromised mice (e.g., nude or NOD/SCID) lack a functional immune system and therefore do not reject the human tumor cells, allowing for the growth of a solid tumor that can be monitored and treated.[5]

Comparative Analysis: The antitumor activity of 5-Amino-1-benzofuran-2-carboxamide hydrochloride should be compared to a vehicle control and a standard-of-care chemotherapeutic agent used for the specific cancer type.

Table 4: Hypothetical In Vivo Efficacy in a Breast Cancer Xenograft Model

Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control1500 ± 250-+2%
5-Amino-1-benzofuran-2-carboxamide hydrochloride (50 mg/kg, daily) 450 ± 120 70% -3%
Paclitaxel (20 mg/kg, weekly)600 ± 15060%-10%

Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.

Experimental Protocol: Tumor Xenograft Study [5][26]

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 breast cancer cells) in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers.[5] When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer 5-Amino-1-benzofuran-2-carboxamide hydrochloride, the comparator drug, and the vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage for the test compound, weekly intraperitoneal injection for paclitaxel).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the TGI and assess statistical significance. Analyze body weight changes as an indicator of systemic toxicity.

Visualizing the Pathways and Workflows

To better understand the proposed mechanisms and experimental designs, the following diagrams are provided.

Hypothetical Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This diagram illustrates a plausible signaling pathway through which a benzofuran derivative might induce apoptosis and cell cycle arrest in cancer cells.

Mechanism_of_Action Compound 5-Amino-1-benzofuran- 2-carboxamide hydrochloride Target Putative Intracellular Target (e.g., Kinase) Compound->Target Pathway_Activation Downstream Signaling Cascade Modulation Target->Pathway_Activation p53 p53 Activation Pathway_Activation->p53 CDK_Inhibition CDK/Cyclin Inhibition Pathway_Activation->CDK_Inhibition Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria | Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest CDK_Inhibition->G2M_Arrest

Caption: Hypothetical signaling pathway for the induction of apoptosis and G2/M cell cycle arrest.

Experimental Workflow for In Vitro and In Vivo Validation

This diagram outlines the logical progression of experiments for validating a novel anticancer compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Viability Cell Viability Assays (MTT/XTT) IC50 Determine IC50 & Selectivity Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) IC50->Cell_Cycle_Assay Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Cell_Cycle_Assay->Mechanism Xenograft Tumor Xenograft Model Establishment Mechanism->Xenograft Treatment Compound & Control Treatment Xenograft->Treatment Monitoring Monitor Tumor Growth & Toxicity Treatment->Monitoring Efficacy Assess In Vivo Efficacy (TGI) Monitoring->Efficacy

Caption: A streamlined workflow for the preclinical validation of a novel anticancer compound.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to validating the anticancer effects of a novel compound, using 5-Amino-1-benzofuran-2-carboxamide hydrochloride as a working example. The systematic progression from in vitro characterization to in vivo efficacy studies, with constant comparison to established standards, is paramount for making informed decisions in the drug development pipeline.

Positive results from these studies, such as high selectivity, potent induction of apoptosis, specific cell cycle arrest, and significant tumor growth inhibition with minimal toxicity, would provide a strong rationale for advancing the compound to further preclinical development.[3] This would include pharmacokinetic and pharmacodynamic studies, formulation development, and more extensive toxicology assessments prior to any consideration for clinical trials. The framework presented here serves as a robust starting point for the exciting but challenging journey of bringing a new cancer therapeutic from the bench to the bedside.

References

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification - Noble Life Sciences. Available from: [Link]

  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC - NIH. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. Available from: [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - NIH. Available from: [Link]

  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. Available from: [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH. Available from: [Link]

  • In vivo tumor xenograft model - Bio-protocol. Available from: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]

  • Comparative Analysis of Chemotherapy Resistance Mechanisms in Humans and Companion Animals - MDPI. Available from: [Link]

  • (PDF) Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug - ResearchGate. Available from: [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PubMed Central. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]

  • DNA Cell Cycle Analysis with PI. Available from: [Link]

  • Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity - MDPI. Available from: [Link]

  • Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids - Longdom Publishing. Available from: [Link]

  • Amphibian-Derived Natural Anticancer Peptides and Proteins: Mechanism of Action, Application Strategies, and Prospects - MDPI. Available from: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available from: [Link]

  • Chemotherapeutic Agents - Discipline of Anaesthesiology, Pain Medicine & Critical Care. Available from: [Link]

  • In vivo tumor models - Stanford Medicine. Available from: [Link]

  • Comparing different types of chemotherapy for treatment of older people with advanced lung cancer | Cochrane. Available from: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility. Available from: [Link]

  • Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. Available from: [Link]

  • Tumor Xenografts Stereotactic Implantation and BLI | Protocol Preview - YouTube. Available from: [Link]

  • Xenograft Tumor Assay Protocol. Available from: [Link]

Sources

A Comparative Analysis of Nicotinamide N-Methyltransferase (NNMT) Inhibitors: Benchmarking a Novel Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Metabolic Disease

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes, as well as certain cancers. This guide provides a comparative analysis of known NNMT inhibitors, with a special focus on the potential of a novel scaffold, 5-Amino-1-benzofuran-2-carboxamide hydrochloride, in the context of established structure-activity relationships. We will delve into the mechanistic underpinnings of NNMT inhibition, compare the performance of representative small molecule and bisubstrate inhibitors with supporting experimental data, and provide detailed protocols for key in vitro and in vivo assays.

Introduction: NNMT as a Critical Node in Cellular Metabolism

Nicotinamide N-methyltransferase is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism and energy homeostasis.[1][2] It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as the methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][3] This enzymatic reaction has profound downstream effects on cellular processes.

Overexpression of NNMT has been linked to various pathologies. In metabolic diseases, elevated NNMT levels in adipose tissue and the liver are associated with obesity and insulin resistance.[2][4] By consuming SAM and nicotinamide, NNMT influences the cellular pools of these critical molecules. The depletion of nicotinamide, a precursor for nicotinamide adenine dinucleotide (NAD+), can impair NAD+ salvage pathways, leading to reduced NAD+ levels.[1] NAD+ is a vital coenzyme for numerous metabolic reactions and a substrate for sirtuins, which are key regulators of cellular energy metabolism.[1]

Inhibition of NNMT is therefore being explored as a therapeutic strategy to counteract these pathological effects. By blocking NNMT activity, inhibitors aim to increase intracellular NAD+ levels, enhance energy expenditure, and reduce fat accumulation.[1]

The Landscape of NNMT Inhibitors: Key Scaffolds and Mechanisms of Action

NNMT inhibitors can be broadly categorized into two main classes: small molecule inhibitors that typically compete with the nicotinamide substrate, and bisubstrate inhibitors designed to occupy both the nicotinamide and SAM binding pockets.

Small Molecule Inhibitors: Targeting the Nicotinamide Binding Pocket

These inhibitors are often structurally similar to nicotinamide and act as competitive inhibitors. A prominent scaffold in this class is the quinolinium core.

  • 5-Amino-1-methylquinolinium (5-amino-1MQ): This is a well-characterized, potent, and selective NNMT inhibitor.[5][6] Its cationic quinolinium ring mimics the methylated product, MNA, allowing it to bind effectively to the nicotinamide binding site.[6] The amino group at the 5-position is a critical feature for its inhibitory activity.[6] 5-amino-1MQ has demonstrated efficacy in preclinical models, reversing high-fat diet-induced obesity in mice.[7]

  • JBSNF-000088 (6-Methoxynicotinamide): This nicotinamide analog also acts as a competitive inhibitor of NNMT.[8][9] It has shown efficacy in animal models of metabolic disease, leading to reduced MNA levels, insulin sensitization, and body weight reduction.[10][11]

Bisubstrate Inhibitors: Mimicking the Transition State

Bisubstrate inhibitors are designed to mimic the transition state of the enzymatic reaction by simultaneously engaging both the nicotinamide and SAM binding sites.[1][12] This strategy can lead to highly potent and selective inhibitors.[1][2] These inhibitors typically consist of a nicotinamide-like moiety linked to an adenosine-like fragment. While often exhibiting high potency in biochemical assays, their larger size can sometimes present challenges in achieving good cell permeability and oral bioavailability.[13]

Comparative Analysis of NNMT Inhibitor Performance

To provide a clear comparison, the following table summarizes key performance data for representative NNMT inhibitors.

InhibitorTypeTargetIC50KiEC50 (in cells)Key FindingsReferences
5-Amino-1MQ Small Molecule (Nicotinamide mimetic)Human NNMT~1 µM-2.3 µM (adipocytes)Reverses diet-induced obesity in mice, good cell permeability.[6][14]
JBSNF-000088 Small Molecule (Nicotinamide mimetic)Human NNMT1.8 µM--Orally bioavailable, reduces body weight and improves glucose tolerance in mice.[8][9]
Compound 78 BisubstrateHuman NNMT1.41 µM--Potent bisubstrate inhibitor with a naphthalene moiety.[13]
II559 BisubstrateHuman NNMT-1.2 nM~150 nMHighly potent and selective, demonstrates cellular activity.[2]
II802 BisubstrateHuman NNMT-1.6 nM~150 nMHighly potent and selective, demonstrates cellular activity.[2]
EL-1 Dual-substrate competitiveHuman NNMT74 nM--Belongs to a novel class of pyrimidine-5-carboxamide inhibitors.[7]

The Benzofuran Scaffold: A Novel Avenue for NNMT Inhibition?

While "5-Amino-1-benzofuran-2-carboxamide hydrochloride" is not a documented NNMT inhibitor in the current literature, we can infer its potential based on the structure-activity relationships (SAR) of known inhibitors.

The benzofuran core is a privileged scaffold in medicinal chemistry and is present in numerous biologically active compounds.[15] The key to its potential as an NNMT inhibitor would lie in its ability to mimic the binding of nicotinamide in the enzyme's active site.

Structural Considerations:

  • Aromatic System: The benzofuran ring system, like the quinolinium ring of 5-amino-1MQ, provides a necessary aromatic scaffold to engage in π-π stacking interactions within the nicotinamide binding pocket.

  • Amine Substitution: The 5-amino group on the benzofuran ring could be analogous to the critical 5-amino group on 5-amino-1MQ, potentially forming key hydrogen bonds with residues in the active site.

  • Carboxamide Group: The 2-carboxamide group is a common feature in many enzyme inhibitors and could provide additional hydrogen bonding interactions, potentially enhancing binding affinity.

Based on these structural similarities to known potent NNMT inhibitors, it is plausible that 5-Amino-1-benzofuran-2-carboxamide could exhibit inhibitory activity against NNMT. However, its actual potency and selectivity would need to be determined through experimental validation.

Experimental Protocols for Evaluating NNMT Inhibitors

To rigorously assess the potential of novel compounds like 5-Amino-1-benzofuran-2-carboxamide hydrochloride, a series of well-established in vitro and in vivo assays are essential.

In Vitro NNMT Enzyme Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of NNMT and the inhibitory potential of test compounds.

Principle: The assay relies on a coupled-enzyme reaction. NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing SAH. The SAH is then hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine reacts with a thiol-detecting probe to generate a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[16][17][18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare NNMT Assay Buffer and warm to 37°C.

    • Reconstitute lyophilized S-Adenosylmethionine (SAM) with SAM Reconstitution Buffer.

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO) and create a serial dilution in NNMT Assay Buffer.

  • Reaction Setup (96-well plate):

    • Inhibitor Wells: Add 50 µL of the diluted test inhibitor to the wells.

    • Enzyme Control Wells: Add 50 µL of NNMT Assay Buffer.

    • Blank Control Wells: Add 75 µL of NNMT Assay Buffer.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing NNMT enzyme and nicotinamide in NNMT Assay Buffer.

    • Add 25 µL of the master mix to the inhibitor and enzyme control wells.

  • Initiate Reaction:

    • Add 25 µL of the reconstituted SAM to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the SAH hydrolase and thiol-detecting probe mixture to all wells.

    • Incubate for a further 15-30 minutes at 37°C, protected from light.

  • Measurement:

    • Read the fluorescence at an excitation of ~392 nm and an emission of ~482 nm.

  • Data Analysis:

    • Subtract the blank control fluorescence from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Permeability Assay (Caco-2)

This assay assesses the ability of a compound to cross the intestinal epithelial barrier, providing an indication of its potential for oral absorption.[19][20][21]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal barrier. The transport of a compound from the apical (AP) to the basolateral (BL) side and vice versa is measured.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a known concentration) to the donor chamber (apical for A-to-B transport, basolateral for B-to-A transport).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the involvement of active efflux transporters.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the effect of NNMT inhibitors on body weight, adiposity, and metabolic parameters in an obesity setting.[15][22]

Principle: Mice fed a high-fat diet develop obesity, insulin resistance, and other metabolic dysfunctions, mimicking the human condition. The efficacy of a test compound is assessed by its ability to reverse or prevent these changes.

Step-by-Step Protocol:

  • Induction of Obesity:

    • Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity. A control group is fed a standard chow diet.

  • Compound Administration:

    • Randomize the obese mice into treatment and vehicle control groups.

    • Administer the test compound (e.g., via oral gavage or subcutaneous injection) daily for a specified duration (e.g., 4 weeks).

  • Monitoring:

    • Monitor body weight and food intake regularly (e.g., weekly).

    • Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.

  • Terminal Procedures:

    • At the end of the study, collect blood for analysis of plasma lipids, insulin, and other biomarkers.

    • Harvest and weigh tissues such as white adipose tissue (WAT), brown adipose tissue (BAT), and liver.

  • Data Analysis:

    • Compare the changes in body weight, fat mass, glucose tolerance, and other metabolic parameters between the treatment and vehicle control groups using appropriate statistical tests.

Signaling Pathways and Logical Relationships

The inhibition of NNMT sets off a cascade of downstream events that ultimately lead to improved metabolic health.

dot

NNMT_Inhibition_Pathway NNMT_Inhibitor NNMT Inhibitor (e.g., 5-Amino-1-benzofuran-2-carboxamide) NNMT NNMT NNMT_Inhibitor->NNMT Inhibits MNA 1-Methylnicotinamide (MNA) NNMT->MNA Produces SAH S-Adenosyl-L-homocysteine (SAH) NNMT->SAH Produces NAD_Salvage NAD+ Salvage Pathway NNMT->NAD_Salvage Depletes Substrate Nicotinamide Nicotinamide Nicotinamide->NNMT SAM S-Adenosyl-L-methionine (SAM) SAM->NNMT NAD Increased NAD+ NAD_Salvage->NAD Leads to SIRT1 SIRT1 Activation NAD->SIRT1 Activates Energy_Expenditure Increased Energy Expenditure SIRT1->Energy_Expenditure Promotes Fat_Accumulation Reduced Fat Accumulation SIRT1->Fat_Accumulation Reduces

Caption: NNMT Inhibition Signaling Pathway.

dot

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Novel Compound (5-Amino-1-benzofuran-2-carboxamide) Enzyme_Assay NNMT Enzyme Inhibition Assay (IC50 Determination) Compound->Enzyme_Assay Cell_Assay Cell-Based Assay (EC50, Permeability) Enzyme_Assay->Cell_Assay Lead Compound PK_Study Pharmacokinetic Studies Cell_Assay->PK_Study Optimized Lead Efficacy_Study Efficacy in DIO Mouse Model PK_Study->Efficacy_Study

Caption: Experimental Workflow for NNMT Inhibitor Evaluation.

Conclusion and Future Directions

The development of potent and selective NNMT inhibitors represents a promising therapeutic avenue for metabolic diseases. While quinolinium-based and bisubstrate inhibitors have shown significant promise, the exploration of novel chemical scaffolds is crucial for identifying candidates with optimal drug-like properties.

Based on structural analysis and the established SAR of known NNMT inhibitors, 5-Amino-1-benzofuran-2-carboxamide hydrochloride presents a compelling, albeit untested, scaffold for NNMT inhibition. Its structural features suggest a potential to effectively occupy the nicotinamide binding pocket.

Future research should focus on the synthesis and experimental validation of this and other novel benzofuran derivatives. A systematic evaluation using the described in vitro and in vivo protocols will be essential to determine their potency, selectivity, and therapeutic potential. The ultimate goal is to develop an NNMT inhibitor with excellent efficacy, safety, and pharmacokinetic properties for clinical development.

References

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(13), 6597–6614. [Link]

  • Gao, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15, 1352374. [Link]

  • Ruf, S., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]

  • Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 141-152. [Link]

  • Chen, D., et al. (2023). Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11356–11375. [Link]

  • Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 2634. [Link]

  • Roberti, M., et al. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers, 13(21), 5496. [Link]

  • Neelakantan, H., et al. (2017). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015–5028. [Link]

  • van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656–6667. [Link]

  • Li, F., & Li, Y. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Obesity & Metabolic Syndrome, 30(3), 225–234. [Link]

  • Komatineni, A., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 203, 114217. [Link]

  • Kannt, A., et al. (2018). JBSNF-000088: Pharmacokinetics profile and target engagement. (A)... ResearchGate. [Link]

  • Hubatsch, I., et al. (2007). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Gao, Y., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Communications Biology, 3(1), 1-13. [Link]

  • Watowich, S. J., et al. (2021). Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions. Obesity, 29(11), 1835-1846. [Link]

  • Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 2634. [Link]

  • Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical pharmacology, 147, 141-152. [Link]

  • Chen, D., et al. (2023). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. bioRxiv. [Link]

  • Gao, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15, 1352374. [Link]

  • Volpe, D. A. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2531. [Link]

  • Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences. [Link]

  • Watowich, S. J., et al. (2022). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. iScience, 25(1), 103622. [Link]

  • Artusson, P., & Karlsson, J. (1991). Caco2 assay protocol. [Protocol Document]. [Link]

  • BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Alpha Rejuvenation. (2025). 5-Amino-1MQ Dosage: Guide 2025. Alpha Rejuvenation. [Link]

  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]

  • Watowich, S. J., et al. (2022). Reduced calorie diet combined with NNMT inhibition establishes a distinct microbiome in DIO mice. Gut Microbes, 14(1), 2008320. [Link]

  • de la Torre, B. G., & Albericio, F. (2018). Diet-induced obesity murine model. protocols.io. [Link]

  • Gao, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15. [Link]

  • van Breemen, R. B., & Li, Y. (2010). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 6(7), 855-864. [Link]

  • 1st Optimal. (2025). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. 1st Optimal. [Link]

  • Policarpo, R., et al. (2019). Kinetic studies of NNMT. A time course of the NNMT kinetic assay in the... ResearchGate. [Link]

  • Martin, N. I., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Analytical chemistry, 88(15), 7747-7753. [Link]

  • EpigenTek. (2022). EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). EpigenTek. [Link]

Sources

"cross-validation of in vitro and in vivo results for 5-Amino-1-benzofuran-2-carboxamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. The journey of a PARP inhibitor from a laboratory curiosity to a clinical reality is paved with rigorous testing and validation. A critical aspect of this journey is establishing a robust in vitro-in vivo correlation (IVIVC), which serves as the predictive bridge between preclinical laboratory data and clinical outcomes. This guide provides an in-depth comparison of the in vitro and in vivo results for PARP inhibitors, offering a framework for researchers, scientists, and drug development professionals to navigate the complexities of translational research in this domain.

The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)

The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] In the context of PARP inhibitors, a strong IVIVC allows researchers to leverage in vitro data, such as enzyme inhibition and cell-based potency, to forecast the in vivo efficacy and pharmacokinetic behavior of a drug candidate. This predictive power is invaluable, as it can streamline the drug development process, reduce the reliance on extensive animal testing, and inform the design of more effective clinical trials.[3][4][5] The FDA outlines several levels of IVIVC, with Level A, a point-to-point correlation, being the most informative.[1][2]

In Vitro Evaluation: Quantifying PARP Inhibition at the Bench

The initial assessment of a novel PARP inhibitor begins with a series of in vitro assays designed to quantify its potency and selectivity. These assays provide the foundational data for establishing an IVIVC.

Biochemical Assays: Measuring Direct Enzyme Inhibition

The most direct measure of a PARP inhibitor's potency is its ability to inhibit the enzymatic activity of PARP proteins. A common method for this is a chemiluminescent or fluorescent assay.

Protocol: Universal Chemiluminescent PARP Assay [6]

  • Preparation of Reagents: Prepare cell lysates from a relevant cancer cell line (e.g., LoVo colon cancer cells). Determine the protein concentration of the lysates using a standard method like the Bicinchoninic Acid (BCA) assay.

  • Treatment with PARP Inhibitor: Incubate the cell lysates with a range of concentrations of the PARP inhibitor for a specified period (e.g., 1 hour).

  • PARP Activity Measurement: Screen the treated lysates for PARP activity. This assay typically measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Detection: Use a Streptavidin-Horseradish Peroxidase (HRP) conjugate for detection. Following the addition of an HRP substrate, measure the resulting luminescent signal using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.

Workflow for a PARP Inhibition Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Cell Lysates & Reagents protein_quant Quantify Protein (BCA Assay) prep_reagents->protein_quant incubation Incubate Lysates with PARP Inhibitor protein_quant->incubation parp_activity Measure PARP Activity incubation->parp_activity detection Add Detection Reagents (Streptavidin-HRP) parp_activity->detection read_signal Read Luminescence detection->read_signal data_analysis Calculate IC50 read_signal->data_analysis

Caption: Workflow of a typical in vitro PARP inhibition assay.

Cell-Based Assays: Assessing Cellular Potency and Cytotoxicity

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more biologically relevant context by assessing the inhibitor's effects within a living cell. These assays are critical for understanding how the compound's properties, such as cell permeability, translate to its efficacy.

Protocol: Cell Viability Assay in BRCA-Mutant Cancer Cells [7]

  • Cell Culture: Culture a BRCA-mutant cancer cell line (e.g., PEO1, UWB1.289) under standard conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the PARP inhibitor. It is also common to assess the inhibitor's ability to potentiate the effects of a DNA-damaging agent like temozolomide.[6]

  • Incubation: Incubate the cells for a sufficient period (e.g., 72 hours) to observe effects on cell proliferation.

  • Viability Measurement: Assess cell viability using a reagent such as AlamarBlue. Metabolically active cells convert the AlamarBlue substrate into a fluorescent product.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 544 nm and 590 nm, respectively).

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the half-maximal effective concentration (EC50) or the concentration required to inhibit cell growth by 50% (GI50).

Table 1: Representative In Vitro Data for PARP Inhibitors

PARP InhibitorPARP1 IC50 (nM)Cell Viability EC50 (nM) in BRCA1-deficient cells
Olaparib1-510-100
Rucaparib1-510-100
Niraparib1-51-10
Talazoparib<1<10

Note: These are representative values and can vary depending on the specific assay conditions and cell line used.

In Vivo Evaluation: Assessing Efficacy in Preclinical Models

The translation of promising in vitro data to in vivo efficacy is a critical step in drug development. Preclinical animal models, particularly xenograft models, are the workhorses for this phase of research.

Xenograft Models: Testing Antitumor Activity in a Living System

Xenograft models involve the implantation of human cancer cells into immunocompromised mice. These models allow for the evaluation of a drug's antitumor activity in a complex biological environment.

Protocol: Ovarian Cancer Xenograft Study [7][8]

  • Cell Implantation: Implant a BRCA-mutant ovarian cancer cell line (e.g., PEO1) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PARP inhibitor orally or via another appropriate route at various dose levels. The control group receives a vehicle control.

  • Tumor Measurement: Measure the tumor volume at regular intervals (e.g., twice weekly) using calipers.

  • Monitoring: Monitor the animals for any signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy. The mechanism of action can be confirmed by analyzing tumor and peripheral blood cells from the treated mice.[8]

Workflow for a Preclinical Xenograft Study

cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Data Analysis cell_implant Implant Human Cancer Cells into Mice tumor_growth Allow Tumors to Establish cell_implant->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization drug_admin Administer PARP Inhibitor or Vehicle randomization->drug_admin tumor_measure Measure Tumor Volume Regularly drug_admin->tumor_measure toxicity_monitor Monitor for Toxicity tumor_measure->toxicity_monitor data_analysis Analyze Antitumor Efficacy toxicity_monitor->data_analysis

Caption: Workflow of a typical preclinical xenograft study.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for interpreting efficacy data and for dose selection. Pharmacokinetic studies measure the drug concentration in the plasma and tissues over time, while pharmacodynamic studies assess the drug's effect on its target in the body. For PARP inhibitors, a key pharmacodynamic marker is the inhibition of PARP activity in tumor tissue.

Table 2: Representative In Vivo Data for PARP Inhibitors

PARP InhibitorOral Bioavailability (%)Tumor Growth Inhibition in BRCA-mutant Xenografts
Olaparib~10-30Significant
Rucaparib~30-40Significant
Niraparib~70Significant
Talazoparib~100Significant

Note: These are representative values and can vary depending on the animal model and formulation used.

The Synthesis: Correlating In Vitro Potency with In Vivo Efficacy

A successful IVIVC for a PARP inhibitor demonstrates a clear and predictive relationship between its in vitro potency (IC50/EC50) and its in vivo antitumor activity. For instance, a compound with a low nanomolar IC50 in a biochemical assay and potent activity in a cell-based assay is expected to show significant tumor growth inhibition in a xenograft model at a well-tolerated dose.

Conceptual Framework of IVIVC for PARP Inhibitors

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation In Vitro-In Vivo Correlation (IVIVC) biochem_assay Biochemical Assay (IC50) cell_assay Cell-Based Assay (EC50) biochem_assay->cell_assay Potency ivivc Predictive Mathematical Model cell_assay->ivivc Predicts pk_pd Pharmacokinetics (PK/PD) xenograft Xenograft Model (Efficacy) pk_pd->xenograft Exposure & Target Engagement ivivc->xenograft In Vivo Response

Caption: Conceptual framework illustrating the IVIVC for PARP inhibitors.

The strength of this correlation is influenced by the drug's pharmacokinetic properties. A potent inhibitor with poor oral bioavailability may not achieve sufficient concentrations in the tumor to exert its effect, leading to a disconnect between the in vitro and in vivo data. Conversely, a moderately potent inhibitor with excellent pharmacokinetic properties may demonstrate robust in vivo efficacy.

Conclusion: The Power of a Predictive IVIVC

The development of a robust in vitro-in vivo correlation is not merely an academic exercise; it is a critical component of a successful drug development program. For PARP inhibitors, a strong IVIVC provides confidence in the translatability of preclinical findings, guides the selection of optimal drug candidates, and informs the design of clinical trials that are more likely to succeed. By bridging the gap between the laboratory bench and the clinic, a well-established IVIVC accelerates the delivery of innovative and effective cancer therapies to the patients who need them most.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of pharmacy & pharmaceutical sciences, 9(2), 169-189. [Link]

  • Park, K. (2015). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Park, K. (Ed.), Biomaterials for controlled drug delivery (pp. 421-446). CRC press. [Link]

  • World Journal of Advanced Research and Reviews. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(02), 2311-2328. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • Gourley, C., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 13(16), 3963. [Link]

  • Proceedings of the 101st Annual Meeting of the American Association for Cancer Research. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. [Link]

Sources

A Comparative Guide to Ensuring Reproducibility in Experiments with 5-Amino-1-benzofuran-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving 5-Amino-1-benzofuran-2-carboxamide hydrochloride. We will delve into the critical factors that influence experimental outcomes, from the initial synthesis and characterization of the compound to its application in biological assays. By establishing robust, self-validating protocols, researchers can enhance the reliability and integrity of their findings.

The benzofuran scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Derivatives of benzofuran are known to exhibit a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties.[2] Given this therapeutic potential, the ability to generate consistent and reproducible data with novel derivatives like 5-Amino-1-benzofuran-2-carboxamide hydrochloride is paramount for advancing drug discovery programs.

Physicochemical Characterization

Before commencing any biological experiment, a thorough characterization of the compound is non-negotiable. This foundational step ensures that the material used in every experiment is identical in identity, purity, and form. The hydrochloride salt form is often used to improve solubility and stability.

PropertyValueSource
IUPAC Name 5-amino-1-benzofuran-2-carboxamide hydrochlorideInferred
Molecular Formula C₉H₈N₂O₂ · HCl
Molecular Weight 213.62 g/mol
Canonical SMILES C1=CC2=C(C=C1N)C=C(O2)C(=O)N.ClDerived from[3]
InChI Key ZYYGHAVYEZEPPM-UHFFFAOYSA-N
Physical Form Solid

Note: The carboxamide is presented, while some public data refers to the parent carboxylic acid. The properties of the hydrochloride salt of the carboxamide are based on available data for the closest related structures.

Critical Factors Influencing Experimental Reproducibility

Reproducibility is not a matter of chance; it is the result of meticulous control over key variables. For a synthetic compound like 5-Amino-1-benzofuran-2-carboxamide hydrochloride, the journey from synthesis to biological testing is fraught with potential pitfalls that can introduce variability.

Synthesis, Purification, and the Challenge of Impurities

The synthesis of substituted benzofurans can be complex, often involving multiple steps and the use of metal catalysts like palladium or copper.[1][4] These synthetic routes can generate impurities, including regioisomers, starting materials, and catalyst residues, which can significantly impact biological results.[5] For instance, the synthesis of benzofuran-2-carboxamides can be achieved through methods like C-H arylation followed by transamidation, a process that requires careful control of reaction conditions to ensure high yield and purity.[1]

Key Causality: The choice of synthetic route directly influences the impurity profile. Electron-withdrawing or donating groups on the phenyl ring, for example, can alter reaction yields and the propensity for side-product formation.[4] The purification method is equally critical. While simple recrystallization may be sufficient for some products, column chromatography is often necessary to separate structurally similar isomers that may co-crystallize.[1][6]

Below is a validated workflow for the synthesis and quality control of 5-Amino-1-benzofuran-2-carboxamide hydrochloride, designed to minimize variability.

Synthesis_QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Validation Start Starting Materials (e.g., 5-aminobenzofuran-2-carboxylic acid) Synth Amidation Reaction Start->Synth Crude Crude Product (5-Amino-1-benzofuran-2-carboxamide) Synth->Crude HCl_Salt Conversion to HCl Salt Crude->HCl_Salt Purify Purification (Recrystallization or Chromatography) HCl_Salt->Purify TLC_HPLC Initial Purity Screen (TLC / HPLC) Purify->TLC_HPLC Purity_Check Purity > 98%? TLC_HPLC->Purity_Check Structure_Confirm Structural Confirmation (¹H NMR, ¹³C NMR, LC-MS) Purity_Check->Structure_Confirm Yes Reject Repurify or Resynthesize Purity_Check->Reject No Final_Product Qualified Compound Batch (Store under inert gas, desiccated) Structure_Confirm->Final_Product Reject->Purify

Caption: Synthesis and Quality Control (QC) Workflow.

Analytical Validation: The Principle of Orthogonality

Relying on a single analytical technique for compound validation is insufficient. A self-validating system employs multiple, orthogonal methods to confirm the identity, purity, and integrity of the compound.

Analytical TechniquePurposeKey Insights for Reproducibility
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and identifies major organic impurities.Essential for verifying the correct isomeric form and ensuring the absence of residual solvents or starting materials.[7]
LC-MS/MS Determines molecular weight and assesses purity.Highly sensitive for detecting trace impurities and degradation products. A validated LC-MS/MS method is crucial for pharmacokinetic studies.[8][9]
High-Performance Liquid Chromatography (HPLC) Quantifies purity and separates impurities.The gold standard for purity assessment. A well-developed HPLC method can resolve closely related impurities that may not be visible by NMR.[10]
Infrared (IR) Spectroscopy Identifies functional groups (e.g., C=O, N-H).Provides a characteristic fingerprint of the molecule, useful for confirming batch-to-batch consistency.[7][11]
Elemental Analysis (CHN) Confirms the elemental composition of the compound.Verifies the empirical formula, which is especially important for confirming the correct salt form and hydration state.

Expert Insight: While NMR confirms the structure, it is often not sensitive enough to detect impurities below the 1-2% level. HPLC with UV detection, however, can readily quantify impurities at levels of 0.1% or lower, providing a more accurate assessment of purity. Using both techniques provides a much higher degree of confidence.

Standardized Protocols for Enhanced Reproducibility

The following protocols are designed as templates. Researchers should adapt and validate these methods for their specific equipment and experimental conditions.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a general method for assessing the purity of 5-Amino-1-benzofuran-2-carboxamide hydrochloride.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO).

    • Dilute the stock solution to a final concentration of 10-20 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, <2 µm particle size).[9]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm and a wavelength of maximum absorbance determined by a UV scan).

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Gradient from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-12 min: Re-equilibration at 5% B

  • Data Analysis:

    • Integrate all peaks with a signal-to-noise ratio > 3.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Trustworthiness Check: The purity should be ≥98% for use in most biological assays.

Protocol: Generic Cell-Based Viability Assay (e.g., WST-1)

This protocol provides a framework for assessing the cytotoxic or anti-proliferative effects of the compound, with critical steps for ensuring reproducibility highlighted. A similar workflow was used to test other small molecule inhibitors.[12]

BioAssay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Start Cell Culture (Consistent Passage Number) Seed Seed Cells in 96-well Plate (Verify Cell Density) Start->Seed Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Prep_Cmpd Prepare Compound Dilutions (Use Validated Stock) Treat Add Compound/Controls to Cells Prep_Cmpd->Treat Controls Include Controls: - Vehicle (e.g., 0.1% DMSO) - Positive Control (e.g., Staurosporine) - No-Cell Blank Controls->Treat Incubate Incubate (48-72 hours, Controlled Environment) Treat->Incubate Add_Reagent Add WST-1 Reagent Incubate_Read Incubate (1-4 hours) Add_Reagent->Incubate_Read Read_Abs Read Absorbance (450 nm) Incubate_Read->Read_Abs Analyze Data Analysis (Normalize to Vehicle Control) Read_Abs->Analyze Result Generate Dose-Response Curve (IC₅₀) Analyze->Result

Caption: General Workflow for a Cell-Based Viability Assay.

Causality in the Assay:

  • Cell Passage Number: Using cells of a consistent and low passage number is crucial, as high-passage cells can undergo genetic drift, altering their response to drugs.

  • Vehicle Control: The vehicle (e.g., DMSO) concentration must be kept constant across all wells and at a low, non-toxic level (typically ≤0.5%). This ensures that any observed effect is due to the compound itself and not the solvent.

  • Positive Control: A known cytotoxic agent serves as a positive control to validate that the assay system (cells, reagents) is responsive. An unexpected result from the positive control invalidates the experiment.

Troubleshooting Common Reproducibility Issues

Observed ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells in a bioassay. 1. Inconsistent cell seeding. 2. Compound precipitation in media. 3. "Edge effects" in the 96-well plate.1. Ensure a single-cell suspension before seeding; automate seeding if possible. 2. Check the compound's solubility in the final assay medium; lower the concentration if needed. 3. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
Loss of compound activity over time. 1. Compound degradation in solvent (e.g., DMSO). 2. Instability at room temperature or in aqueous solution. 3. Adsorption to plasticware.1. Prepare fresh dilutions from a frozen, validated stock for each experiment. Store DMSO stocks in small, single-use aliquots at -80°C. 2. Perform stability studies (e.g., using HPLC) on the compound in the assay buffer. 3. Consider using low-adhesion plasticware.
Batch-to-batch variation in experimental results. 1. Different purity levels or impurity profiles between synthetic batches. 2. Incorrect salt form or presence of hydrates.1. Perform a full analytical characterization (NMR, LC-MS, HPLC) on EVERY new batch. Do not assume consistency. 2. Use elemental analysis to confirm the molecular formula and salt stoichiometry of each new batch.

Conclusion

Ensuring the reproducibility of experiments with 5-Amino-1-benzofuran-2-carboxamide hydrochloride demands a rigorous, multi-faceted approach. It begins with a deep understanding of the compound's synthesis and potential impurities and extends through comprehensive, orthogonal analytical validation for every batch. By implementing standardized, self-validating protocols in biological assays and practicing meticulous control over experimental variables, researchers can build a foundation of trustworthy data. This commitment to scientific integrity is essential for validating novel therapeutic agents and accelerating the path from the laboratory to clinical application.

References

  • Wikipedia contributors. (2023). 6-APB. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, a specific protein kinase C-iota inhibitor, in a murine model for prostate cancer. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-benzofuran-2-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Retrieved from [Link]

  • Google Patents. (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • Journal of Pharmaceutical Research and Reports. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-aminoimidazole-4-carboxy-amide-1-beta-D-ribofuranoside Treatment Ameliorates Hyperglycaemia and Hyperinsulinaemia but Not Dyslipidaemia in KKAy-CETP Mice. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. Retrieved from [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside reduces glucose uptake via the inhibition of Na+/H+ exchanger 1 in isolated rat ventricular cardiomyocytes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT SCREENING OF 5-{[(E)-(2-HYDROXYPHENYL) METHYLIDENE]AMINO}-2-BENZOFURAN-1(3H)-ONE AND ITS METAL COMPLEX. Retrieved from [Link]

  • Bentham Science. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Retrieved from [Link]

  • Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Retrieved from [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Bioactive Benzofuran derivatives: A review. PubMed. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-1-benzofuran-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Profile: A Precautionary Approach

In the absence of a dedicated SDS, a conservative assessment of the potential hazards of 5-Amino-1-benzofuran-2-carboxamide hydrochloride is paramount. Based on the toxicological data of related aminobenzofuran and benzamide compounds, we can infer the following hazard profile[1][2][3][4][5]:

  • Acute Toxicity: Likely harmful if swallowed[3][4][5].

  • Skin Corrosion/Irritation: May cause skin irritation[1][4][5].

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation[1][4][5].

  • Respiratory Sensitization/Toxicity: May cause respiratory irritation[1][4][5].

Given these inferred hazards, 5-Amino-1-benzofuran-2-carboxamide hydrochloride and any materials contaminated with it must be treated as hazardous chemical waste .

Core Disposal Workflow: A Step-by-Step Protocol

The disposal of 5-Amino-1-benzofuran-2-carboxamide hydrochloride should follow a systematic process, from the point of generation to its final removal by a certified hazardous waste contractor. This workflow is designed to be a self-validating system, minimizing risk at every stage.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe laboratory waste management[6][7].

  • Designate a Waste Stream: All solid waste contaminated with 5-Amino-1-benzofuran-2-carboxamide hydrochloride (e.g., weighing papers, contaminated gloves, pipette tips) and unused or expired solid compound should be designated as "Non-halogenated Organic Solid Waste."

  • Liquid Waste: Any solutions containing the compound should be collected as "Non-halogenated Organic Liquid Waste." Do not mix with halogenated solvents or other incompatible waste streams[7].

  • Avoid Incompatibilities: This compound is likely incompatible with strong oxidizing agents and strong acids[3]. Ensure that waste containers for this compound do not contain residues of these substances.

Step 2: Containerization and Labeling

Proper containerization and labeling prevent accidental exposures and ensure compliant disposal[8].

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers that are in good condition and have a secure, screw-top lid[6][9]. The container must be compatible with the chemical properties of the waste.

  • Labeling: As soon as the first item of waste is placed in the container, it must be labeled[10]. The label should include:

    • The words "Hazardous Waste" or "Dangerous Waste"[8].

    • The full chemical name: "5-Amino-1-benzofuran-2-carboxamide hydrochloride."

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator and laboratory location.

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste[10]. This minimizes the release of any potential vapors.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills[10].

  • Segregation: Store the waste container away from incompatible chemicals[10].

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (do not exceed 80% capacity) or if you are approaching the maximum accumulation time limit set by your institution, contact your facility's EHS department to arrange for a pickup[8].

  • Documentation: Complete any required waste pickup forms, providing an accurate description of the waste. All generators of hazardous waste are responsible for its proper management from "cradle-to-grave"[11].

Decontamination of Empty Containers: A Critical Final Step

Empty containers that once held 5-Amino-1-benzofuran-2-carboxamide hydrochloride must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled[12][13].

Protocol for Decontaminating Empty Containers
  • Initial Removal: Ensure that all bulk material has been removed from the container.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., methanol, acetone). The total volume of the rinsate should be approximately 10% of the container's volume for each rinse.

    • Crucially, the rinsate from these cleaning procedures must be collected and disposed of as hazardous chemical waste. [8] Collect the rinsate in a designated "Non-halogenated Organic Liquid Waste" container.

  • Drying: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

  • Defacing and Labeling:

    • Completely remove or deface the original chemical label[8][13].

    • Mark the container as "EMPTY" or "MT"[12].

  • Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. However, always confirm your institution's specific policies.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following flowchart has been developed.

Disposal_Workflow cluster_generation Waste Generation cluster_hazardous Hazardous Waste Management cluster_non_hazardous Non-Hazardous Waste start Generate Waste (Solid or Liquid) is_contaminated Contaminated with 5-Amino-1-benzofuran-2-carboxamide HCl? start->is_contaminated segregate Segregate as Non-Halogenated Organic Waste is_contaminated->segregate Yes non_haz Dispose as General Lab Waste is_contaminated->non_haz No containerize Use Labeled, Compatible Container segregate->containerize store Store in SAA with Secondary Containment containerize->store dispose Arrange EHS Pickup store->dispose

Caption: Decision flowchart for the disposal of laboratory waste.

Summary of Key Disposal and Safety Information

Parameter Guideline Rationale
Waste Category Hazardous Chemical Waste (Non-Halogenated Organic)Based on inferred toxicity and irritation properties of similar compounds[1][4][5].
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coatTo prevent skin and eye contact during handling and disposal[1].
Container Type Tightly sealed, compatible (HDPE, Glass)To prevent leaks and reactions with the container material[6][9].
Labeling "Hazardous Waste," full chemical name, hazards, dateTo ensure proper identification and compliant disposal[10][8].
Storage Designated Satellite Accumulation Area (SAA) with secondary containmentTo manage waste at the point of generation and contain spills[10].
Empty Container Decontamination Triple rinse with a suitable solvent; collect rinsate as hazardous wasteTo remove residual hazardous material before disposing of the container[8][13].
Disposal Method Via institutional Environmental Health & Safety (EHS) department for incineration or other approved methodsTo ensure compliance with federal, state, and local regulations[2][11].

By adhering to these rigorous, evidence-based procedures, you can ensure that the final chapter of your research with 5-Amino-1-benzofuran-2-carboxamide hydrochloride is written with the highest standards of safety and environmental stewardship. Always consult your institution's specific waste management plan and your EHS department for final guidance.

References

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • MLI Environmental. (2025, February 21). How to Properly Dispose of Empty Chemical Containers. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • Washington State University. (n.d.). Chemical Waste Disposal | Chemistry Storeroom. Retrieved from [Link]

  • Greenflow. (2024, September 17). What is the Best Way to Dispose of Chemical Containers?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-benzofuran-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Amino-1-benzofuran-2-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.